Cytochalasin O
描述
属性
分子式 |
C28H37NO4 |
|---|---|
分子量 |
451.6 g/mol |
IUPAC 名称 |
(1R,2R,3E,5R,7S,9E,11R,12S,15S,16S)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one |
InChI |
InChI=1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17,21-25,30-31,33H,9,15-16H2,1-4H3,(H,29,32)/b12-8+,14-13+/t17-,21-,22-,23+,24+,25+,27-,28+/m0/s1 |
InChI 键 |
UMHVFKLUODBPSC-QWHSFYPBSA-N |
产品来源 |
United States |
Foundational & Exploratory
Cytochalasin O: A Technical Guide to its Discovery, Natural Sources, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochalasin O, a member of the diverse cytochalasan family of fungal metabolites, has garnered interest for its biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and available data on its biological effects. Detailed experimental protocols for its isolation, where available, are presented, alongside a summary of its known quantitative biological data. Furthermore, this guide illustrates the general signaling pathways affected by the broader class of cytochalasans, providing a framework for understanding the potential mechanisms of action of this compound.
Discovery and Natural Source
This compound was first discovered in 1989 by Edwards and colleagues from the fungus Hypoxylon terricola[1][2]. In their investigation of the metabolites of this higher fungus, they isolated and characterized five new cytochalasans, including this compound. Structurally, this compound is characterized as a 6-hydroxy analogue of Cytochalasin C[1][3].
More recently, this compound has also been isolated from the mangrove endophytic fungus Xylaria arbuscula (strain QYF). This fungus was collected from the mangrove plant Kandelia candel[4]. This finding expands the known natural sources of this compound and suggests its potential presence in other related fungal species.
Quantitative Biological Data
Quantitative data on the biological activity of this compound is limited. The following table summarizes the available information.
| Biological Activity | Test Organism/Cell Line | Metric | Value | Reference |
| Antibacterial Activity | Pseudomonas aeruginosa | MIC | 12.5 µM | [4] |
MIC: Minimum Inhibitory Concentration
Note: As of the latest literature review, specific IC50 values for the cytotoxicity of this compound against human cancer cell lines have not been reported. The table will be updated as new data becomes available.
Experimental Protocols
General Fungal Culture and Extraction for Cytochalasan Production
While a specific, detailed protocol for the isolation of this compound is not available in the public domain, the general methodology employed for the isolation of cytochalasans from fungal cultures can be adapted. The following is a generalized workflow based on protocols for related fungi[5][6][7].
dot
Caption: Generalized workflow for the isolation of cytochalasans from fungal cultures.
Protocol Steps:
-
Fungal Culture: The producing fungus (e.g., Hypoxylon terricola or Xylaria arbuscula) is cultured on a suitable medium, such as solid rice medium or a liquid broth (e.g., Potato Dextrose Broth), to encourage the production of secondary metabolites.
-
Harvesting: After a sufficient incubation period, the fungal mycelium and/or the culture broth are harvested.
-
Extraction: The harvested material is extracted with an organic solvent like ethyl acetate or acetone (B3395972) to isolate the crude secondary metabolites.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to various chromatographic techniques to separate the different compounds. This may involve initial separation by column chromatography followed by purification using High-Performance Liquid Chromatography (HPLC).
-
Fraction Collection: Fractions are collected from the chromatography columns and analyzed for the presence of the target compound.
-
Isolation and Purification: Fractions containing this compound are further purified to obtain the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Signaling Pathways and Mechanism of Action
The specific signaling pathways modulated by this compound have not been extensively studied. However, as a member of the cytochalasan family, its primary mechanism of action is expected to be the disruption of the actin cytoskeleton. Cytochalasans are known to bind to the barbed (fast-growing) end of actin filaments, which inhibits both the assembly and disassembly of actin monomers[5]. This interference with actin dynamics can trigger a cascade of downstream cellular effects.
Disruption of Actin Polymerization
The primary target of cytochalasans is actin polymerization. This disruption can lead to changes in cell morphology, motility, and division.
dot
Caption: Inhibition of actin polymerization by this compound.
Potential Downstream Signaling Effects
Disruption of the actin cytoskeleton by cytochalasans can influence several critical signaling pathways, including those involved in cell cycle progression, apoptosis, and cell migration. While direct evidence for this compound is lacking, studies on other cytochalasans provide a potential framework for its effects.
By interfering with the formation of the contractile ring necessary for cytokinesis, cytochalasans can lead to cell cycle arrest, often at the G2/M phase[8][9]. This can result in the formation of multinucleated cells.
dot
Caption: Potential effect of this compound on the cell cycle.
Prolonged disruption of the cytoskeleton and cell cycle arrest can trigger programmed cell death, or apoptosis. Studies on other cytochalasans, such as Cytochalasin B and H, have shown that they can induce apoptosis through the mitochondrial (intrinsic) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and p53, and the activation of caspases[9][10][11][12][13].
dot
Caption: Hypothetical apoptosis induction pathway for this compound.
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. There is a complex interplay between Rho GTPases and actin dynamics. While cytochalasans directly target actin, this disruption can, in turn, affect the activity and localization of Rho GTPases and their downstream effectors[14][15]. Further research is needed to elucidate the specific effects of this compound on this signaling network.
Conclusion and Future Directions
This compound is a naturally occurring cytochalasan with demonstrated antibacterial activity. While its primary mechanism of action is presumed to be the disruption of actin polymerization, a hallmark of the cytochalasan family, specific data on its cytotoxic effects and its impact on key signaling pathways remain scarce. Future research should focus on:
-
Determining the cytotoxic profile of this compound against a panel of human cancer cell lines to establish its potential as an anticancer agent.
-
Elucidating the specific signaling pathways modulated by this compound to understand its precise molecular mechanisms of action.
-
Developing and publishing detailed protocols for the high-yield isolation and purification of this compound to facilitate further research.
A deeper understanding of the biological activities of this compound will be crucial in evaluating its potential for therapeutic applications.
References
- 1. Metabolites of the higher fungi. Part 24. Cytochalasin N, O, P, Q, and R. New cytochalasins from the fungus Hypoxylon terricola Mill - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. elixirpublishers.com [elixirpublishers.com]
- 3. Metabolites of the higher fungi. Part 24. Cytochalasin N, O, P, Q, and R. New cytochalasins from the fungus Hypoxylon terricola Mill - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. The Cytochalasins and Polyketides from a Mangrove Endophytic Fungus Xylaria arbuscula QYF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Unconventional semi-solid cultivation enhances cytochalasins production by the Colombian fungus Xylaria sp. CM-UDEA-H199 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cell lines ic50: Topics by Science.gov [science.gov]
- 8. Cytochalasan synthesis: total synthesis of cytochalasin H - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rho GTPases: Regulation and roles in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Rho’ing in and out of cells: Viral interactions with Rho GTPase signaling - PMC [pmc.ncbi.nlm.nih.gov]
Fungal Metabolites with Actin Inhibition Activity: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and essential network of protein filaments within eukaryotic cells, playing a pivotal role in a vast array of cellular processes. These include cell motility, division, intracellular transport, and the maintenance of cell shape and polarity. The constant and regulated turnover of actin filaments, a process involving polymerization of globular actin (G-actin) into filamentous actin (F-actin) and subsequent depolymerization, is critical for these functions. Due to its fundamental importance, the actin cytoskeleton has emerged as a key target for a variety of natural products, including a diverse array of fungal metabolites. These compounds, through their ability to modulate actin dynamics, exhibit potent biological activities, including cytotoxic, antifungal, and anticancer properties, making them invaluable tools for cell biology research and promising candidates for drug development.
This in-depth technical guide provides a comprehensive overview of fungal metabolites known to exhibit actin inhibition or stabilization activity. It is designed for researchers, scientists, and drug development professionals, offering detailed information on the mechanisms of action, quantitative activity data, and key experimental protocols.
Key Fungal Metabolites Targeting the Actin Cytoskeleton
A number of fungal metabolites have been identified that interfere with the normal dynamics of the actin cytoskeleton. These can be broadly categorized based on their mechanism of action: F-actin depolymerizing agents, F-actin stabilizing agents, and G-actin sequestering agents.
Cytochalasans: Capping Filament Ends and Inducing Depolymerization
The cytochalasans are a large and well-studied family of fungal metabolites produced by various species of fungi, including those from the genera Aspergillus, Chaetomium, and Phoma. They share a common chemical scaffold and are potent disruptors of the actin cytoskeleton.
Mechanism of Action: Cytochalasans, such as Cytochalasin D, bind to the barbed (fast-growing) end of actin filaments.[1] This "capping" activity prevents the addition of new actin monomers to the growing filament, thereby inhibiting polymerization.[1] Furthermore, some cytochalasans can also induce the depolymerization of existing actin filaments.[2][3] This dual action leads to a net loss of filamentous actin, resulting in profound changes to cell morphology, inhibition of cell division, and induction of apoptosis.[1][4]
Chaetoglobosins: A Subclass of Cytochalasans with Potent Activity
Chaetoglobosins, such as Chaetoglobosin A and K, are another class of mycotoxins that belong to the cytochalasan family. They are known to exhibit significant cytotoxic and phytotoxic activities.
Mechanism of Action: Similar to other cytochalasans, chaetoglobosins interfere with actin polymerization. Chaetoglobosin A has been shown to bind to the distal end of actin filaments, disrupting their assembly and disassembly dynamics.[5] This leads to the inhibition of actin-mediated processes like cell division and morphogenesis.[5]
Wortmannin (B1684655): An Indirect Modulator of the Actin Cytoskeleton
Wortmannin is a fungal steroid metabolite that is widely known as a potent and irreversible inhibitor of phosphatidylinositol 3-kinases (PI3Ks). While it does not directly bind to actin, its inhibition of the PI3K signaling pathway has significant downstream effects on the actin cytoskeleton.
Mechanism of Action: The PI3K pathway is a crucial regulator of cell growth, proliferation, and survival, and it also plays a significant role in modulating the actin cytoskeleton. By inhibiting PI3K, wortmannin disrupts the signaling cascades that control actin dynamics, leading to alterations in cell morphology and motility.[6][7] Wortmannin treatment can lead to the disruption of the normal actin filament network.[8]
Non-Fungal Metabolites with Similar Actin-Targeting Mechanisms
For comparative purposes and their extensive use in actin research, this guide also includes key non-fungal, but microbial- and marine-derived, metabolites that target the actin cytoskeleton.
Jasplakinolide (B32604): A Potent F-Actin Stabilizer
Originally isolated from a marine sponge, Jasplakinolide is a cyclic peptide that potently induces actin polymerization and stabilizes pre-existing actin filaments.[9][10]
Mechanism of Action: Jasplakinolide binds to F-actin, occupying the same binding site as phalloidin (B8060827).[9] This binding stabilizes the filament structure, making it resistant to depolymerization. In living cells, jasplakinolide can induce the polymerization of monomeric actin into amorphous masses and hyperstabilize existing filaments.[11]
Latrunculins: G-Actin Sequestering Agents
Latrunculins, such as Latrunculin A and B, are toxins isolated from the red sea sponge Latrunculia magnifica. They are potent inhibitors of actin polymerization.
Mechanism of Action: Unlike the cytochalasans that cap filament ends, latrunculins act by sequestering G-actin monomers in a 1:1 complex.[12] This prevents the monomers from participating in the polymerization process, leading to a rapid net depolymerization of actin filaments.[12]
Phalloidin: The Classic F-Actin Stabilizer
Phalloidin is a bicyclic peptide toxin isolated from the death cap mushroom, Amanita phalloides. It is a classic tool in cell biology for visualizing and stabilizing actin filaments.
Mechanism of Action: Phalloidin binds with high affinity to the interface between actin subunits within the filament, effectively locking them together and preventing depolymerization.[2][13][14] This stabilization is so robust that it is widely used in fluorescently labeled forms to stain F-actin for microscopy.[15][16]
Quantitative Data on Actin-Modulating Metabolites
The following tables summarize the quantitative data for the inhibitory and binding activities of the discussed metabolites. IC50 values represent the concentration of the compound required to inhibit a specific biological process by 50%, while Kd (dissociation constant) values indicate the binding affinity of the metabolite to actin.
| Metabolite | Action | Target | IC50 | Cell Line/Assay Conditions | Reference(s) |
| Cytochalasin B | Inhibits actin polymerization | Barbed end of F-actin | 4 µM (for KV1.5 blocking) | Not specified | [11] |
| Jasplakinolide | Antiproliferative effect | Not specified | 35 nM | PC3 prostate carcinoma cells | [9] |
| Latrunculin A | Inhibits hypoxia-induced HIF-1 activation | Not specified | 6.7 µM | T47D human breast carcinoma cells | [17] |
| Latrunculin B | Growth inhibition | Not specified | 1.4 µM | HeLa cells | [18] |
| Chaetoglobosin A | Cytotoxicity | Not specified | 3.15 to 8.44 µM | HCT116 human colon cancer cells | [19] |
| Chaetoglobosin Fex | Cytotoxicity | Not specified | 3.15 to 8.44 µM | HCT116 human colon cancer cells | [19] |
| 20-dihydrochaetoglobosin A | Cytotoxicity | Not specified | 3.15 to 8.44 µM | HCT116 human colon cancer cells | [19] |
| Metabolite | Action | Target | Kd (Dissociation Constant) | Assay Conditions | Reference(s) |
| Jasplakinolide | Binds to F-actin | F-actin | 15 nM | Competitive binding with phalloidin | [9] |
| Latrunculin A | Binds to G-actin | ATP-actin | 0.1 µM | TIRF microscopy | [12][20] |
| ADP-Pi-actin | 0.4 µM | TIRF microscopy | [12][20] | ||
| ADP-actin | 4.7 µM | TIRF microscopy | [12][20] | ||
| Phalloidin (Rhodamine labeled) | Binds to F-actin | Rabbit skeletal muscle actin | 9-17 nM | Kinetic and equilibrium measurements | [13][14][21] |
| Acanthamoeba castellanii actin | 5 nM | Kinetic measurements | [13] | ||
| Saccharomyces cerevisiae actin | 32 nM | Kinetic measurements | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of fungal metabolites with actin inhibition activity.
Actin Polymerization Assay using Pyrene-Labeled Actin
This assay is a standard method to monitor the kinetics of actin polymerization in vitro. It utilizes actin labeled with pyrene, a fluorescent probe whose fluorescence emission intensity increases significantly when it is incorporated into the hydrophobic environment of an actin filament.
Materials:
-
Pyrene-labeled G-actin stock solution
-
Unlabeled G-actin stock solution
-
G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
Test compound (fungal metabolite) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Procedure:
-
Prepare a working solution of G-actin by mixing unlabeled and pyrene-labeled actin to achieve a final pyrene-actin concentration of 5-10%. The final total actin concentration is typically in the low micromolar range (e.g., 2-5 µM).[22][23]
-
Incubate the G-actin solution on ice to prevent spontaneous polymerization.
-
Add the test compound at various concentrations to the G-actin solution. Include a vehicle control (e.g., DMSO).
-
Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.
-
Immediately place the sample in the fluorometer and record the fluorescence intensity over time.
-
The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase. Inhibition is calculated by comparing the rates in the presence of the test compound to the vehicle control.[22][23]
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (fungal metabolite)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[24]
-
Treat the cells with various concentrations of the fungal metabolite. Include untreated and vehicle-treated controls.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[24]
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[24]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value can be calculated.
Visualization of Actin Filaments using Phalloidin Staining
This protocol allows for the visualization of F-actin in fixed cells, enabling the analysis of changes in cell morphology and cytoskeletal organization induced by fungal metabolites.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Wash the cells grown on coverslips gently with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[15][16]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[15][16]
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the fluorescently labeled phalloidin solution (diluted in 1% BSA in PBS according to the manufacturer's instructions) for 20-60 minutes at room temperature in the dark.[15][16]
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by actin-modulating fungal metabolites and a typical experimental workflow for their characterization.
References
- 1. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 2. Kinetics and thermodynamics of phalloidin binding to actin filaments from three divergent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of wortmannin and latrunculin A on slow endocytosis at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pollardlab.yale.edu [pollardlab.yale.edu]
- 14. pollardlab.yale.edu [pollardlab.yale.edu]
- 15. Phalloidin staining protocol | Abcam [abcam.com]
- 16. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Latrunculin A Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Transient kinetic analysis of rhodamine phalloidin binding to actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. merckmillipore.com [merckmillipore.com]
The Isolation and Purification of Cytochalasin O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Cytochalasin O, a member of the cytochalasan family of mycotoxins. These compounds are of significant interest to the scientific community due to their diverse biological activities, including potent effects on the actin cytoskeleton. This document outlines the producing microorganisms, fermentation processes, extraction techniques, and chromatographic purification strategies, supported by quantitative data and detailed experimental protocols.
Producing Microorganisms and Fermentation
This compound has been successfully isolated from endophytic and mangrove-derived fungi. The primary producing organisms identified in the literature are Phomopsis sp. xz-18 and Xylaria arbuscula QYF. Solid-state fermentation has proven to be an effective method for the production of this compound.
Fermentation Protocol
A representative protocol for the solid-state fermentation of Phomopsis sp. shj2, a closely related species, provides a solid foundation for Cytochalasan production.
Materials:
-
Potato Dextrose Agar (PDA) plates
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Liquid medium (0.4% glucose, 1% malt (B15192052) extract, 0.4% yeast extract, pH 6.5)
-
Rice
-
Autoclave
-
Incubator shaker
-
Sterile metal spatula
Procedure:
-
Strain Culture: The fungal strain is initially cultured on PDA plates at 25°C for 7 days.
-
Seed Culture Preparation: Agar plugs containing the mycelium are transferred to 250 mL Erlenmeyer flasks containing 50 mL of the liquid medium. These flasks are incubated at 28°C on a rotary shaker at 180 rpm for 5 days to generate the seed culture.
-
Solid-State Fermentation: 80 g of rice in 500 mL Fernbach flasks is autoclaved. Each flask is then inoculated with the seed culture.
-
Incubation: The inoculated rice flasks are incubated under static conditions at 28°C for a period of 20 to 42 days.
Extraction and Preliminary Purification
Following fermentation, the fungal biomass and solid substrate are subjected to solvent extraction to isolate the crude secondary metabolites, including this compound.
Extraction Protocol
Materials:
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (B129727) (MeOH)
-
Homogenizer or sterile metal spatula
-
Rotary evaporator
-
n-heptane
-
10% aqueous Methanol
Procedure:
-
Homogenization and Extraction: The fermented rice cultures are homogenized using a sterile metal spatula. The homogenized material is then extracted multiple times with ethyl acetate (e.g., 3 x 300 mL).
-
Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is reconstituted in 10% aqueous methanol and then partitioned against n-heptane to remove nonpolar impurities. The methanolic layer, containing the cytochalasans, is collected and concentrated in vacuo.
Chromatographic Purification
The purification of this compound from the crude extract is a multi-step process typically involving a combination of column chromatography techniques.
Purification Protocol
Materials:
-
Silica (B1680970) gel (100-200 mesh)
-
Lichroprep RP-18 gel (40-63 µm)
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate, dichloromethane, methanol, acetonitrile, water)
-
Preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Procedure:
-
Silica Gel Column Chromatography: The crude methanolic extract is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, starting with less polar mixtures (e.g., petroleum ether-ethyl acetate) and gradually increasing the polarity (e.g., with dichloromethane-methanol mixtures). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Reversed-Phase Column Chromatography: Fractions enriched with this compound are further purified on a reversed-phase (RP-18) column, eluting with a methanol-water gradient.
-
Preparative/Semi-preparative HPLC: The final purification is achieved using preparative or semi-preparative HPLC on a C18 column with a suitable solvent system, such as acetonitrile-water or methanol-water, to yield pure this compound.
Data Presentation
Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C28H35NO5 |
| HR-ESI-MS [M+H]+ | m/z 482.2642 (calculated for C28H36NO5, 482.2648) |
1H and 13C NMR Data for this compound
The following table summarizes the 1H and 13C NMR chemical shifts for this compound (compound 12 from Xylaria arbuscula QYF), as reported in the literature.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 175.4 | |
| 3 | 59.5 | 3.65 (m) |
| 4 | 43.4 | 2.87 (m) |
| 5 | 129.5 | 5.56 (dd, 10.0, 2.5) |
| 6 | 134.1 | 5.92 (dd, 10.0, 4.5) |
| 7 | 73.1 | 4.12 (d, 4.5) |
| 8 | 49.3 | 2.58 (m) |
| 9 | 47.9 | 3.81 (s) |
| 10 | 61.2 | |
| 11 | 15.6 | 1.05 (d, 7.0) |
| 13 | 130.8 | 5.38 (dd, 15.5, 9.0) |
| 14 | 133.5 | 5.68 (m) |
| 15 | 35.8 | 2.25 (m) |
| 16 | 39.1 | 1.85 (m) |
| 17 | 27.2 | 1.45 (m), 1.28 (m) |
| 18 | 70.8 | 3.85 (m) |
| 19 | 40.1 | 1.65 (m) |
| 20 | 211.2 | |
| 21 | 45.9 | 2.65 (m) |
| 22 | 21.0 | 1.12 (d, 7.0) |
| 23 | 11.8 | 0.85 (d, 7.0) |
| 1' | 138.2 | |
| 2', 6' | 129.5 | 7.25 (m) |
| 3', 5' | 128.8 | 7.32 (m) |
| 4' | 127.0 | 7.23 (m) |
Mandatory Visualizations
Experimental Workflow
Caption: Overall workflow for the isolation and purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical progression of chromatographic purification steps.
The Significance of the 5-en-7-ol Moiety in Cytochalasin O: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochalasins, a diverse class of fungal metabolites, are renowned for their potent inhibitory effects on actin polymerization, a fundamental cellular process. This technical guide delves into the structure-activity relationship (SAR) of these molecules, with a specific focus on the significance of the 5-en-7-ol moiety present in Cytochalasin O. Through a comprehensive review of existing literature, this document provides quantitative data on the biological activities of various cytochalasans, detailed experimental protocols for their evaluation, and visual representations of the signaling pathways they modulate. The evidence presented underscores the critical role of the chemical functionalities within the perhydroisoindolone core, particularly at the C-5, C-6, and C-7 positions, in dictating the cytotoxic and actin-disrupting potential of these compounds.
Introduction to Cytochalasins and Their Mechanism of Action
Cytochalasins are cell-permeable mycotoxins that exert their biological effects primarily by interacting with actin filaments.[1] They bind to the barbed (fast-growing) end of F-actin, thereby blocking the addition of new actin monomers and inhibiting both the assembly and disassembly of the filaments.[1] This disruption of the actin cytoskeleton leads to a cascade of cellular consequences, including changes in cell morphology, inhibition of cell division and motility, and in many cases, the induction of apoptosis (programmed cell death).[1] The diverse family of cytochalasans exhibits a wide range of biological activities, which are intricately linked to their structural variations. Understanding the structure-activity relationships (SAR) of these compounds is paramount for the development of novel therapeutic agents that target the actin cytoskeleton.
The 5-en-7-ol Moiety: A Key Structural Feature
This compound belongs to a subset of cytochalasans characterized by a 5-en-7-ol moiety within its perhydro-isoindolone core. This feature, consisting of a double bond between carbons 5 and 6 and a hydroxyl group at carbon 7, plays a crucial role in the molecule's biological activity.
Studies comparing various cytochalasan derivatives have revealed that modifications in this region significantly impact their potency. For instance, compounds that include a 5-en-7-ol moiety, such as Cytochalasin N and O, have been shown to exhibit comparable effects to those with a 6,7-epoxide or a 6(12)-en-7-ol group. However, the bioactivity of novel 5,7- or 6,7-diol cytochalasins was found to be relatively weak or even absent. This suggests that the specific conformation and electronic properties conferred by the enol system are important for the interaction with actin or other cellular targets. The presence of the hydroxyl group at C-7, in particular, has been highlighted as a significant factor for the migrastatic activity of cytochalasan analogues.
Quantitative Analysis of Cytochalasan Activity
Table 1: Cytotoxicity of Various Cytochalasans in Human Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) |
| Triseptatin (a cytochalasan) | L929 (Mouse fibroblast) | MTT Assay | 4.16 |
| Triseptatin (a cytochalasan) | KB3.1 (HeLa derivative) | MTT Assay | 1.80 |
| Triseptatin (a cytochalasan) | MCF-7 (Breast adenocarcinoma) | MTT Assay | 1.86 |
| Deoxaphomin B | L929 (Mouse fibroblast) | MTT Assay | 5.18 |
| Deoxaphomin B | KB3.1 (HeLa derivative) | MTT Assay | 1.83 |
| Deoxaphomin B | MCF-7 (Breast adenocarcinoma) | MTT Assay | 1.79 |
| Cytochalasin B | HeLa (Cervical carcinoma) | WST-8 Assay | 7.9 |
| Cytochalasin D | M109c (Murine lung carcinoma) | 3-hour exposure | ~3 |
| Cytochalasin B | M109c (Murine lung carcinoma) | 3-hour exposure | ~30 |
Data compiled from multiple sources.[2][3] Note: The specific experimental conditions can influence IC50 values.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound or other test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Actin Polymerization Assay (Pyrene-Based Fluorescence Assay)
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT, pH 8.0)
-
Polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0)
-
Fluorometer and cuvettes
Procedure:
-
Actin Preparation: Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer. Keep on ice.
-
Reaction Setup: In a fluorometer cuvette, add the G-actin solution and any test compounds (like this compound).
-
Initiation of Polymerization: Start the reaction by adding the polymerization-inducing buffer to the cuvette and mix quickly.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time (Excitation: ~365 nm, Emission: ~407 nm).
-
Data Analysis: The rate of polymerization is proportional to the rate of fluorescence increase. The effect of the test compound is determined by comparing the polymerization rate in its presence to that of a control.
Signaling Pathways Modulated by Cytochalasins
The primary effect of cytochalasins on actin polymerization triggers a cascade of downstream signaling events, ultimately impacting cell survival and function.
Induction of Apoptosis
Disruption of the actin cytoskeleton is a potent inducer of apoptosis. Cytochalasins have been shown to trigger the mitochondrial (intrinsic) pathway of apoptosis.
Caption: Mitochondrial Apoptosis Pathway Induced by this compound.
Regulation of Rho GTPases
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. The activity of these GTPases is intricately linked with the state of actin polymerization, and their dysregulation is a consequence of cytochalasin treatment.
Caption: Interplay between this compound, Rho GTPases, and Actin Dynamics.
Conclusion
The 5-en-7-ol moiety of this compound is a key determinant of its biological activity. The specific arrangement of the double bond and the hydroxyl group within the perhydroisoindolone core is crucial for potent inhibition of actin polymerization and subsequent induction of cytotoxicity. While further studies are needed to elucidate the precise molecular interactions at the actin binding site, the available structure-activity relationship data provide a solid foundation for the rational design of novel cytochalasan-based therapeutic agents. The detailed experimental protocols and pathway diagrams presented in this guide offer valuable resources for researchers in the fields of cell biology, oncology, and drug discovery who are investigating the multifaceted effects of this important class of natural products.
References
The Expanding Bioactive Landscape of Novel Cytochalasans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cytochalasans, a diverse class of fungal secondary metabolites, continue to be a fertile ground for the discovery of novel therapeutic agents. Their intricate molecular architectures and potent biological activities have captivated chemists and biologists for decades.[1][2][3] This in-depth technical guide explores the core biological activities of recently discovered cytochalasans, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower further research and development in this exciting field.
Quantitative Biological Activity of Novel Cytochalasans
The biological evaluation of novel cytochalasans has revealed a broad spectrum of activities, including potent cytotoxic, antimicrobial, and anti-inflammatory effects. The following table summarizes the quantitative data (IC₅₀ values) for a selection of recently identified cytochalasans against various cell lines and microbial strains.
| Cytochalasan Derivative | Target Cell Line/Organism | Biological Activity | IC₅₀ (µM) | Reference |
| Arundisin A | MCF-7 (Breast Cancer) | Cytotoxicity | 18.82 ± 0.36 | [4] |
| Arundisin B | MCF-7 (Breast Cancer) | Cytotoxicity | 15.20 ± 0.42 | [4] |
| Aspergicytochalasin B | RAW 264.7 (Macrophage) | NO Production Inhibition | > 40 | [5] |
| Aspergicytochalasin D | RAW 264.7 (Macrophage) | NO Production Inhibition | 28.5 | [5] |
| Aspergicytochalasin E | RAW 264.7 (Macrophage) | NO Production Inhibition | 35.2 | [5] |
| Aspergicytochalasin F | RAW 264.7 (Macrophage) | NO Production Inhibition | 38.7 | [5] |
| Westerdykella dispersa Ca4-13 Derivative 2 | BV-2 (Microglial) | NO Production Inhibition | 11.1 ± 0.5 | [6] |
| Westerdykella dispersa Ca4-13 Derivative 3 | BV-2 (Microglial) | NO Production Inhibition | 9.9 ± 0.1 | [6] |
| Triseptatin (1) | L929 (Fibroblast) | Cytotoxicity | 1.8 | [7] |
| Triseptatin (1) | KB3.1 (Cervical Cancer) | Cytotoxicity | 2.5 | [7] |
| Triseptatin (1) | MCF-7 (Breast Cancer) | Cytotoxicity | 2.1 | [7] |
| Triseptatin (1) | A549 (Lung Cancer) | Cytotoxicity | 3.0 | [7] |
| Deoxaphomin B (2) | L929 (Fibroblast) | Cytotoxicity | 0.9 | [7] |
| Deoxaphomin B (2) | KB3.1 (Cervical Cancer) | Cytotoxicity | 1.2 | [7] |
| Deoxaphomin B (2) | MCF-7 (Breast Cancer) | Cytotoxicity | 1.1 | [7] |
| Deoxaphomin B (2) | A549 (Lung Cancer) | Cytotoxicity | 1.5 | [7] |
Experimental Protocols
Detailed and standardized methodologies are critical for the reproducible evaluation of the biological activity of novel compounds. The following section provides comprehensive protocols for key assays cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8][9]
Materials:
-
Novel cytochalasan compounds
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the cytochalasan in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the cytochalasan. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[2][3]
Materials:
-
Novel cytochalasan compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the microbial strains overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a stock solution of the cytochalasan in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. The final volume in each well should be 100-200 µL.
-
Controls: Include a growth control (broth and inoculum without the compound), a sterility control (broth only), and a positive control (a known antibiotic or antifungal).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[6][12]
Materials:
-
Novel cytochalasan compounds
-
RAW 264.7 or BV-2 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophage cells in a 96-well plate at a density of 4 x 10⁴ cells/well and incubate overnight.[12]
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the cytochalasan for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[12]
-
Nitrite Measurement: After incubation, collect 50-100 µL of the cell culture supernatant from each well. Add an equal volume of Griess Reagent to the supernatant.[12]
-
Absorbance Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540-570 nm using a microplate reader.[12]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample from the standard curve and determine the IC₅₀ value for NO production inhibition.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for most cytochalasans is their interaction with the actin cytoskeleton. They are known to bind to the barbed (plus) ends of actin filaments, thereby inhibiting both the assembly and disassembly of actin monomers.[13] This disruption of actin dynamics affects numerous cellular processes.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts | MDPI [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Cytochalasans from the Endophytic Fungus Aspergillus sp. LE2: Their Structures, Antibacterial and NO Production Inhibitory Activities [mdpi.com]
- 6. Novel inducible nitric oxide synthase-inhibiting cytochalasins from an oyster-derived fungus Westerdykella dispersa Ca4-13: structural insights and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cytochalasin O: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Cytochalasin O, including its chemical properties, biological activity, and relevant experimental protocols.
Core Properties of this compound
This compound is a member of the cytochalasan family of fungal metabolites, known for their ability to disrupt actin polymerization in eukaryotic cells. While research on this compound is less extensive than for some of its analogues like Cytochalasin B and D, it presents a unique molecular structure that warrants further investigation for its potential biological activities.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 108050-26-6 | [1][2][3][4][5] |
| Molecular Formula | C₂₈H₃₇NO₄ | |
| Molecular Weight | 451.6 g/mol | |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in DMSO, ethanol, methanol; Poorly soluble in water (predicted) | [6] |
Biological Activity and Mechanism of Action
Like other members of the cytochalasan family, the primary biological activity of this compound is the inhibition of actin polymerization.[7][8][9] Cytochalasans bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton.[7][10] This interference with a fundamental cellular process results in a wide range of biological effects.
The specific potency and full range of biological activities of this compound are not as extensively characterized as other cytochalasans. However, it is known to possess a 5-en-7-ol moiety, a structural feature that contributes to its biological effects. Studies on related compounds suggest that this class of molecules can influence:
-
Cell Morphology and Motility: Disruption of the actin cytoskeleton leads to changes in cell shape, inhibition of cell migration, and altered cell adhesion.[8]
-
Cytokinesis: Interference with the formation of the contractile actin ring can lead to the formation of multinucleated cells.[9]
-
Phagocytosis: The process of engulfing particles, which is dependent on actin dynamics, can be inhibited.
-
Induction of Apoptosis: In some cell types, the disruption of the cytoskeleton can trigger programmed cell death.[8]
Signaling Pathways
The direct interaction of this compound with specific signaling pathways has not been extensively elucidated. However, the disruption of the actin cytoskeleton is known to have downstream effects on various signaling cascades that regulate cell proliferation, survival, and differentiation. For instance, the integrity of the actin cytoskeleton is crucial for the activity of pathways such as the Ras signaling pathway. Further research is needed to determine the precise impact of this compound on these and other cellular signaling networks.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. However, protocols for other well-characterized cytochalasans, such as Cytochalasin D, can be adapted for studying the effects of this compound. The following are generalized methodologies that can serve as a starting point for experimental design.
In Vitro Actin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified actin monomers into filaments. A common method involves the use of pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into a filament.
Materials:
-
Purified G-actin (unlabeled and pyrene-labeled)
-
Polymerization buffer (e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM Imidazole, pH 7.0)
-
This compound stock solution (in DMSO)
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, prepare a reaction mixture containing G-actin (typically 1-5% pyrene-labeled) in G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT, pH 8.0).
-
Add the desired concentration of this compound or vehicle control (DMSO) to the actin solution.
-
Initiate polymerization by adding polymerization buffer.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for pyrene (B120774) (e.g., Ex: 365 nm, Em: 407 nm).
-
Record fluorescence intensity over time to determine the rate and extent of actin polymerization.
Cell Culture and Treatment
This protocol outlines the general procedure for treating cultured cells with this compound to observe its effects on cellular processes.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently labeled phalloidin (B8060827) (for staining F-actin)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed cells onto appropriate culture vessels (e.g., glass coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.
-
Prepare working solutions of this compound in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired period.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 for 5-10 minutes.
-
Wash the cells with PBS and stain with fluorescently labeled phalloidin and DAPI according to the manufacturer's instructions.
-
Mount the coverslips and visualize the cells using a fluorescence microscope to observe changes in actin cytoskeleton organization and nuclear morphology.
Visualizations
General Mechanism of Action of Cytochalasans
Caption: General mechanism of Cytochalasan action on actin filaments.
Experimental Workflow for Cellular Analysis
Caption: Workflow for analyzing cellular effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytochalasin opho - Mycotoxin Database [mycocentral.eu]
- 3. This compound, CAS [[108050-26-6]] Preis auf Anfrage | BIOZOL [biozol.de]
- 4. ZFIN ChEBI: Cytochalasin Opho [zfin.org]
- 5. Showing Compound Cytochalasin Opho (FDB014039) - FooDB [foodb.ca]
- 6. youtube.com [youtube.com]
- 7. Cytochalasin - Wikipedia [en.wikipedia.org]
- 8. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Less Common Cytochalasan Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasans are a large and diverse family of fungal secondary metabolites well-known for their profound effects on the actin cytoskeleton. While the activities of common variants such as cytochalasin B and D have been extensively studied, a growing number of less common cytochalasan derivatives are being discovered, exhibiting a wide range of biological activities and potencies. These novel structures present unique opportunities for drug discovery and for dissecting the intricate cellular processes governed by the actin cytoskeleton. This technical guide provides a comprehensive review of these less common cytochalasan variants, with a focus on their quantitative biological data, the experimental protocols used to assess their activity, and the signaling pathways they modulate.
Data Presentation: Cytotoxicity of Less Common Cytochalasan Variants
The following table summarizes the cytotoxic activities (IC50 values) of a selection of less common cytochalasan variants against various cancer cell lines. This data is crucial for comparative analysis and for identifying promising candidates for further development.
| Cytochalasan Variant | Cell Line | IC50 (µM) | Reference |
| Rosellichalasin A | HCT116 (Colon) | 15.2 | [1] |
| MDA-MB-231 (Breast) | 28.5 | [1] | |
| BGC823 (Gastric) | 35.1 | [1] | |
| PANC-1 (Pancreatic) | 58.2 | [1] | |
| Rosellichalasin B | HCT116 (Colon) | 8.9 | [1] |
| MDA-MB-231 (Breast) | 12.4 | [1] | |
| BGC823 (Gastric) | 18.7 | [1] | |
| PANC-1 (Pancreatic) | 25.6 | [1] | |
| Rosellichalasin C | HCT116 (Colon) | 0.5 | [1] |
| MDA-MB-231 (Breast) | 1.2 | [1] | |
| BGC823 (Gastric) | 2.3 | [1] | |
| PANC-1 (Pancreatic) | 3.1 | [1] | |
| Rosellichalasin D | HCT116 (Colon) | 2.1 | [1] |
| MDA-MB-231 (Breast) | 3.8 | [1] | |
| BGC823 (Gastric) | 5.6 | [1] | |
| PANC-1 (Pancreatic) | 7.9 | [1] | |
| Rosellichalasin E | HCT116 (Colon) | 1.8 | [1] |
| MDA-MB-231 (Breast) | 2.9 | [1] | |
| BGC823 (Gastric) | 4.5 | [1] | |
| PANC-1 (Pancreatic) | 6.2 | [1] | |
| Rosellichalasin F | HCT116 (Colon) | 25.4 | [1] |
| MDA-MB-231 (Breast) | 38.7 | [1] | |
| BGC823 (Gastric) | 45.1 | [1] | |
| PANC-1 (Pancreatic) | 55.3 | [1] | |
| Rosellichalasin G | HCT116 (Colon) | 12.8 | [1] |
| MDA-MB-231 (Breast) | 19.5 | [1] | |
| BGC823 (Gastric) | 26.3 | [1] | |
| PANC-1 (Pancreatic) | 33.7 | [1] | |
| Rosellichalasin H | HCT116 (Colon) | 5.3 | [1] |
| MDA-MB-231 (Breast) | 8.1 | [1] | |
| BGC823 (Gastric) | 11.9 | [1] | |
| PANC-1 (Pancreatic) | 16.4 | [1] | |
| Cytochalasin Z10 | K562 (Leukemia) | 28.3 | [2] |
| Cytochalasin Z11 | K562 (Leukemia) | 24.4 | [2] |
| Deoxaphomin B | L929 (Fibrosarcoma) | 1.55-6.91 | [3] |
| Triseptatin | L929 (Fibrosarcoma) | 1.80-11.28 | [3] |
| Zygosporin D | (Potent inhibitor of actin polymerization) | - | [4][5][6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the biological activities of cytochalasan variants.
In Vitro Actin Polymerization Assay (Pyrene-Labeled Actin)
This assay measures the influence of cytochalasan variants on the kinetics of actin polymerization.
Materials:
-
Rabbit skeletal muscle actin
-
N-(1-pyrene)iodoacetamide
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
10x KMEI buffer (500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)
-
Cytochalasan variant stock solution (in DMSO)
-
Fluorometer
Procedure:
-
Preparation of Pyrene-Labeled Actin:
-
Label actin with N-(1-pyrene)iodoacetamide according to established protocols. The fluorescence of pyrene-labeled G-actin is low, but increases significantly upon polymerization into F-actin.[7]
-
Determine the concentration and labeling efficiency of the pyrene-actin stock.
-
-
Assay Setup:
-
Prepare a master mix of unlabeled and pyrene-labeled actin (typically 5-10% labeling) in G-buffer on ice.
-
In a fluorometer cuvette, add G-buffer and the cytochalasan variant at the desired final concentration. Add the actin master mix.
-
The final reaction volume is typically 100-200 µL with an actin concentration of 2-4 µM.[8]
-
-
Initiation of Polymerization:
-
Initiate polymerization by adding 1/10th volume of 10x KMEI buffer.
-
Immediately start recording fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time.[9]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. The initial rate of polymerization can be determined from the slope of the early phase of the curve.
-
Compare the polymerization kinetics of samples treated with different concentrations of the cytochalasan variant to a DMSO vehicle control.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the effect of cytochalasan variants on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cytochalasan variant stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the cytochalasan variant in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the test compound or vehicle control (DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well (typically 10-20 µL) and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with cytochalasan variant or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Generate a quadrant plot to differentiate the cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.
Materials:
-
Cell lysates from cytochalasan-treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, cleaved Caspase-9, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells and quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.[10]
-
-
Immunoblotting:
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
-
Signaling Pathways and Experimental Workflows
Cytochalasans primarily exert their biological effects by disrupting the actin cytoskeleton, which in turn can trigger a cascade of downstream signaling events, including the induction of apoptosis and modulation of cell stress responses.
Cytochalasan-Induced Apoptosis Signaling Pathway
The disruption of the actin filament network by cytochalasans is a significant cellular stressor that can initiate the intrinsic (mitochondrial) pathway of apoptosis.[11]
Caption: Cytochalasan-induced intrinsic apoptosis pathway.
Experimental Workflow for Characterizing a Novel Cytochalasan Variant
The following workflow provides a logical progression for the initial characterization of a newly isolated or synthesized cytochalasan variant.
Caption: A logical workflow for the biological evaluation of a new cytochalasan variant.
Actin Cytoskeleton and Rho GTPase Signaling Interplay
The integrity of the actin cytoskeleton is intricately linked to the activity of Rho family GTPases (e.g., RhoA, Rac1, Cdc42), which are master regulators of cell morphology, adhesion, and migration. Disruption of actin dynamics by cytochalasans can have complex effects on these signaling pathways.
Caption: Interplay between cytochalasan-mediated actin disruption and Rho GTPase signaling.
Conclusion
The study of less common cytochalasan variants is a rapidly evolving field with significant potential for the development of novel therapeutic agents and research tools. This guide provides a foundational resource for researchers by consolidating quantitative data, detailing essential experimental protocols, and visualizing the key signaling pathways involved. A systematic approach to the characterization of these compounds, as outlined in the experimental workflow, will be crucial for unlocking their full potential in cell biology and medicine. Further research into the structure-activity relationships and the specific molecular targets of these diverse cytochalasans will undoubtedly lead to new insights into the complex regulation of the actin cytoskeleton and its role in health and disease.
References
- 1. Rosellichalasins A-H, cytotoxic cytochalasans from the endophytic fungus Rosellinia sp. Glinf021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic cytochalasin metabolites of endophytic Endothia gyrosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochalasin D, Zygosporium mansonii - CAS 22144-77-0 - Calbiochem | 250255 [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytochalasin D - Wikipedia [en.wikipedia.org]
- 7. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 8. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Actin Dynamics with Cytochalasin O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasins are a group of fungal metabolites known for their potent effects on the actin cytoskeleton.[1] These cell-permeable mycotoxins are invaluable tools for investigating the intricate dynamics of actin polymerization and depolymerization, which are fundamental to numerous cellular processes such as cell motility, division, and morphology.[2] Cytochalasin O, a member of this family, serves as a powerful pharmacological agent to acutely perturb the actin network, allowing for the detailed study of its role in various biological phenomena.
This document provides detailed application notes and experimental protocols for the utilization of this compound and related compounds in studying actin dynamics. Due to the limited availability of specific quantitative data for this compound, data for the well-characterized analogue Cytochalasin D is provided as a reference to guide experimental design.
Mechanism of Action
Cytochalasins primarily exert their effects by binding to the barbed (fast-growing) end of actin filaments (F-actin).[2] This interaction physically blocks the addition of new globular actin (G-actin) monomers to the filament, thereby inhibiting its elongation.[3] While the primary effect is the inhibition of polymerization, at higher concentrations, some cytochalasins can also induce the depolymerization of existing actin filaments and may even sever them.[3][4] The disruption of the delicate equilibrium between actin polymerization and depolymerization leads to significant and rapid changes in cell morphology, including the collapse of actin-based structures like stress fibers and lamellipodia.[5]
Caption: Mechanism of this compound on actin polymerization.
Data Presentation: Quantitative Activity of Cytochalasans
The following table summarizes the reported biological activity of Cytochalasin D, a closely related and extensively studied cytochalasan. This data can serve as a starting point for determining the optimal concentration range for this compound in your specific experimental system. It is crucial to perform a dose-response curve to determine the optimal concentration for each cell line and assay.
| Compound | Assay | System/Cell Line | Parameter | Value | Reference(s) |
| Cytochalasin D | Inhibition of Barbed End Elongation | In vitro (TIRF microscopy) | K₁/₂ | 4.1 nM | [4] |
| F-actin Binding | In vitro | Kd | ~2 nM | [3] | |
| G-actin Binding | In vitro | Kd | ~2-20 µM | [3] | |
| Cytotoxicity | MRC5 (human lung fibroblast) | IC₅₀ (72h) | 2.36 µM | [5] | |
| Actin Polymerization Inhibition | Dictyostelium discoideum actin | Half-maximal inhibition | 10⁻⁸ M | [6] | |
| Mechanical Property Alteration | Chicken Embryo Fibroblasts | Effective Concentration Range | 200 pM - 2 µM | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in DMSO.
-
Gently vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.[8]
Visualizing Actin Cytoskeleton Changes by Fluorescence Microscopy
This protocol describes how to treat cells with this compound and subsequently stain the actin cytoskeleton for visualization.
Materials:
-
Adherent cells (e.g., U2OS, HeLa, NIH3T3)
-
Glass coverslips (sterile)
-
6-well or 12-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488, Alexa Fluor 568 Phalloidin)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a tissue culture plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment and spreading.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed complete cell culture medium at the desired final concentration. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 100 nM, 1 µM) to determine the optimal concentration.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period. Treatment times can range from 30 minutes to a few hours, depending on the cell type and the specific research question. A time-course experiment (e.g., 15 min, 30 min, 1h, 2h) is recommended for initial studies.
-
-
Fixation and Permeabilization:
-
After incubation, carefully aspirate the treatment solution.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Actin and Nuclear Staining:
-
Prepare the fluorescently-labeled phalloidin staining solution according to the manufacturer's instructions (e.g., 1:100 to 1:1000 dilution in PBS containing 1% BSA).
-
Add the phalloidin solution to the coverslips and incubate for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Add DAPI or Hoechst solution to stain the nuclei and incubate for 5-10 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Visualize the stained cells using a fluorescence or confocal microscope equipped with the appropriate filters for the chosen fluorophores.
-
Capture images for analysis of changes in actin stress fibers, cell morphology, and other actin-based structures.
-
Caption: Experimental workflow for visualizing actin cytoskeleton changes.
In Vitro Actin Polymerization Assay (Pyrene-Based)
This biochemical assay measures the rate of actin polymerization in vitro and can be used to quantify the inhibitory effect of this compound. The assay relies on the fluorescence enhancement of pyrene-labeled G-actin upon its incorporation into F-actin.[1]
Materials:
-
Actin, pyrene-labeled
-
Unlabeled G-actin
-
General Actin Buffer (G-buffer): e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT
-
Polymerization Buffer (P-buffer): e.g., 50 mM KCl, 2 mM MgCl₂, 1 mM ATP
-
This compound stock solution
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation ~365 nm, Emission ~407 nm)
Procedure:
-
Preparation of Actin Monomers:
-
Resuspend lyophilized pyrene-labeled and unlabeled actin in G-buffer to a concentration of ~1 mg/mL.
-
Leave on ice for 1 hour to depolymerize actin oligomers, vortexing briefly every 15 minutes.
-
Centrifuge at high speed (e.g., >100,000 x g) for 30 minutes at 4°C to pellet any remaining F-actin.
-
Carefully collect the supernatant containing G-actin and determine the protein concentration.
-
-
Assay Setup:
-
Prepare a master mix of G-actin in G-buffer with a final concentration of approximately 10% pyrene-labeled actin. The final actin concentration in the assay should be above the critical concentration for polymerization (e.g., 0.2-0.4 mg/mL).
-
In a 96-well plate, add different concentrations of this compound or vehicle control (DMSO) to the wells.
-
Add the G-actin master mix to each well.
-
-
Initiation of Polymerization and Measurement:
-
Initiate polymerization by adding the Polymerization Buffer to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity over time (e.g., every 30 seconds for 30-60 minutes) at an excitation of ~365 nm and an emission of ~407 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition. The rate of polymerization is proportional to the slope of the initial linear phase of the curve.
-
Compare the polymerization rates in the presence of different concentrations of this compound to the vehicle control to determine its inhibitory effect.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Microscopic and structural observations of actin filament capping and severing by cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytochalasin inhibits the rate of elongation of actin filament fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Protocol for Dissolving Cytochalasin O in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasins are a group of cell-permeable fungal metabolites known to disrupt the actin cytoskeleton.[1][2] They exert their effects by binding to the barbed, fast-growing ends of actin filaments, which blocks both the assembly and disassembly of actin monomers.[1][3][4][5] This interference with actin polymerization leads to changes in cell morphology, inhibition of cell division, and can even induce apoptosis.[1] Due to their potent biological activities, cytochalasins are valuable tools in cell biology research and drug development.
This protocol outlines the recommended procedure for preparing Cytochalasin O solutions in DMSO, ensuring optimal solubility and stability for experimental use.
Data Presentation: Solubility of Related Cytochalasins
While specific solubility data for this compound in DMSO was not found, the following table summarizes the solubility of other common cytochalasins in DMSO and other organic solvents. This data can serve as a useful reference.
| Cytochalasin | Solvent | Solubility |
| Cytochalasin B | Dimethyl sulfoxide (B87167) (DMSO) | 371 mg/mL |
| Dimethylformamide | 492 mg/mL | |
| Ethanol | 35 mg/mL | |
| Acetone | 10 mg/mL | |
| Cytochalasin D | Dimethyl sulfoxide (DMSO) | ~100 mg/mL |
| Dichloromethane | ~10 mg/mL | |
| Cytochalasin E | Chloroform | 10 mg/mL |
Data compiled from multiple sources.[6][7][8]
Note: Cytochalasins are generally insoluble in water.[6]
Experimental Protocol: Dissolving this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO and its subsequent dilution to a working concentration for cell culture experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses.[9][10][11]
Procedure for Preparing a 10 mM Stock Solution:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent the absorption of water.
-
Weigh this compound: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on the molecular weight of this compound.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound.
-
Dissolve: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary.
-
Storage of Stock Solution: Store the stock solution at -20°C.[6][8] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Solutions are generally stable for up to three months at -20°C.[8] Some sources suggest stability for up to 6 months at -70°C. Store protected from light.[6]
Procedure for Preparing a Working Solution in Cell Culture Medium:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Dilute Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution.
-
Serial Dilution (if necessary): It is often best to perform serial dilutions. For example, you can first dilute the 10 mM stock into cell culture medium to create an intermediate stock.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your cell culture medium to achieve the desired final concentration.
-
Crucial Note on Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%, as higher concentrations can be toxic to cells.[12][13][14] For a 1:1000 dilution (e.g., adding 1 µL of a 10 mM stock to 1 mL of medium to get a 10 µM final concentration), the final DMSO concentration will be 0.1%.
-
Safety and Handling
Cytochalasins are considered highly toxic and should be handled with care.[6]
-
Always wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses.[9][10][11]
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[9][10]
-
Avoid direct contact with skin and eyes.[9][10] In case of contact, flush the affected area with plenty of water immediately.[10][11]
-
Dispose of waste according to local, state, and federal regulations.[9]
Visualization of Mechanism of Action
The primary mechanism of action for cytochalasins is the disruption of actin polymerization. The following diagram illustrates this process.
Caption: Mechanism of this compound Action.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. agscientific.com [agscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lifetein.com [lifetein.com]
Application Notes and Protocols for Cytochalasin O Treatment in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin O is a member of the cytochalasan family of fungal metabolites that are potent inhibitors of actin polymerization.[1] These compounds are invaluable tools in cell biology for studying processes that involve the actin cytoskeleton, such as cell motility, division, and morphology.[1] By binding to the barbed, fast-growing end of actin filaments, cytochalasins block the addition of new actin monomers, leading to the disruption of the actin filament network.[1] These application notes provide a comprehensive guide for the use of this compound in cultured cells, including its mechanism of action, recommended working concentrations, and detailed protocols for assessing its effects. Given the limited specific data on this compound, information from the closely related and well-studied Cytochalasin D is used as a proxy to provide robust protocols and expected outcomes.
Mechanism of Action
Cytochalasins, including this compound, exert their biological effects primarily by interfering with actin polymerization. The process involves:
-
Binding to the Barbed End: Cytochalasins bind to the fast-growing "barbed" (+) end of filamentous actin (F-actin).[1]
-
Inhibition of Elongation: This binding physically obstructs the addition of new globular actin (G-actin) monomers to the filament.[1]
-
Disruption of Actin Dynamics: The inhibition of elongation leads to a net depolymerization of actin filaments, resulting in the disruption of the cellular actin cytoskeleton.[1]
-
Cellular Effects: The compromised actin cytoskeleton leads to various cellular effects, including changes in cell shape, inhibition of cell migration, and disruption of cytokinesis.[1]
Data Presentation: Quantitative Effects of Cytochalasin Treatment
The following tables summarize quantitative data from studies on cytochalasins (primarily Cytochalasin D as a proxy for this compound) to provide a reference for expected effective concentrations and observed effects in various cell lines.
Table 1: Effective Concentrations of Cytochalasins on Actin Dynamics and Cell Morphology
| Cell Line | Cytochalasin Type | Concentration | Treatment Duration | Observed Effect | Reference |
| Fibroblast | Cytochalasin D | 200 pM - 2 µM | Not Specified | Concentration-dependent changes in mechanical properties | [2] |
| HeLa, Vero, L, HEp2, MDBK | Cytochalasin D | 0.2 - 2 µM | Short-term | Inhibition of membrane ruffling | [3] |
| HeLa, Vero, L, HEp2, MDBK | Cytochalasin D | 2 - 20 µM | Short-term | Rounding up of cells, contraction of actin cables | [3] |
| HT-1080 | Cytochalasin D | 100 nM - 10,000 nM | 20 hours | Inhibition of cell migration in wound healing assay | [4] |
| 3T3, SV-3T3, B16 melanoma, Ehrlich ascites | Cytochalasin B & D | 1 µg/ml | Not Specified | Depolymerization of F-actin, promotion of polymerization, or redistribution of actin | [5][6] |
Table 2: Effects of Cytochalasins on Cell Viability and Proliferation
| Cell Line | Cytochalasin Type | Concentration | Treatment Duration | Assay | Effect | Reference |
| HT-1080 | Cytochalasin D | 10 µM | 16 hours | Wound Healing Assay | Inhibition of wound closure | [7] |
| Various Cancer Cell Lines | Various Cytochalasins | IC50 values vary | 72 hours | MTT Assay | Growth inhibition | [8] |
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the effects of this compound on cultured cells.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to determine the cytotoxic or anti-proliferative effects of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[9]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[11]
-
Protocol 2: Visualization of Actin Cytoskeleton (Phalloidin Staining)
This protocol allows for the direct visualization of the effects of this compound on the F-actin cytoskeleton.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)
-
Mounting medium with DAPI (for nuclear counterstaining)
Procedure:
-
Cell Treatment:
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the appropriate duration.
-
-
Fixation:
-
Permeabilization:
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.
-
-
Blocking (Optional but Recommended):
-
Wash the cells twice with PBS.
-
Block with 1% BSA in PBS for 20-30 minutes to reduce non-specific background staining.
-
-
Phalloidin Staining:
-
Washing:
-
Wash the cells two to three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Seal the edges of the coverslips with nail polish.
-
Visualize the cells using a fluorescence microscope.
-
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is used to assess the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Complete culture medium
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
-
Creating the Wound:
-
Once confluent, gently create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells and debris.
-
-
Compound Treatment:
-
Replace the PBS with fresh culture medium (serum-free or low-serum to minimize proliferation) containing the desired concentration of this compound or vehicle control.[15]
-
-
Image Acquisition (Time 0):
-
Immediately after adding the treatment, acquire images of the wound at several predefined locations for each well. Mark the locations on the plate for consistent imaging over time.
-
-
Incubation and Subsequent Imaging:
-
Incubate the plate at 37°C.
-
Acquire images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) to monitor wound closure.[15]
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial wound area.
-
Mandatory Visualization
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. agilent.com [agilent.com]
- 8. A high-throughput cell migration assay using scratch wound healing, a comparison of image-based readout methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
- 12. cohesionbio.com [cohesionbio.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. clyte.tech [clyte.tech]
Application Notes and Protocols for Cytochalasin O in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin O belongs to the cytochalasan family of fungal metabolites, a group of cell-permeable mycotoxins that are potent disruptors of the actin cytoskeleton.[1] These compounds are invaluable tools in cell biology for studying the dynamic processes governed by actin polymerization and depolymerization. By interacting with actin filaments, cytochalasins can induce a range of cellular effects, including changes in cell morphology, inhibition of cell motility and division, and even the induction of apoptosis.[1] This document provides detailed application notes and a generalized protocol for the use of this compound in live-cell imaging experiments to investigate its effects on the actin cytoskeleton and related cellular processes.
Mechanism of Action
The primary mechanism of action for cytochalasins is their ability to bind to the barbed (fast-growing) end of filamentous actin (F-actin).[1] This binding action effectively caps (B75204) the filament, preventing the addition of new actin monomers and thereby inhibiting filament elongation.[1] This disruption of actin dynamics leads to a net depolymerization of existing actin filaments, resulting in the breakdown of actin-based structures such as stress fibers, filopodia, and lamellipodia.
Caption: Mechanism of this compound-mediated inhibition of actin polymerization.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following table provides a summary of effective concentrations for other well-characterized cytochalasans. These values can serve as a starting point for determining the optimal concentration of this compound for your specific cell type and experimental setup. It is strongly recommended to perform a dose-response experiment to determine the optimal working concentration of this compound.
| Compound | Cell Line | Effective Concentration Range | Observed Effects | Citation |
| Cytochalasin D | CHO-K1 | 0.5 µM | Loss of polymerized actin structures, punctate actin signal. | |
| Cytochalasin D | BS-C-1 | 10 µM | Disruption of gathered line structures. | |
| Cytochalasin B | Various | 2 µM | 90% reduction in polymerization rate. | [2] |
| Cytochalasin D | MDCK | 2 µg/ml (~4 µM) | Increased tight junction permeability. | |
| This compound | Various | To be determined (empirically) | Expected to be similar to other cytochalasans (e.g., disruption of actin cytoskeleton) |
Experimental Protocols
This protocol provides a general framework for a live-cell imaging experiment to observe the effects of this compound on the actin cytoskeleton.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Live-cell imaging compatible cell culture medium
-
Fluorescent actin probe (e.g., SiR-actin, Lifeact-GFP)
-
Cells of interest cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in sterile DMSO.
-
Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Seed cells on imaging dishes at a density that allows for clear visualization of individual cells and their cytoskeletal structures.
-
Allow cells to adhere and grow for at least 24 hours before the experiment.
-
-
Labeling of Actin Cytoskeleton (if required):
-
If not using a cell line with a stable fluorescent actin marker, label the cells with a live-cell compatible actin probe according to the manufacturer's instructions. For example, when using SiR-actin, a typical concentration is 100-500 nM, with an incubation time of 1-2 hours.
-
-
Live-Cell Imaging Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 30 minutes.
-
Identify a field of view with healthy, well-spread cells.
-
-
Baseline Imaging:
-
Acquire images of the cells before the addition of this compound. This will serve as the "time 0" control.
-
Capture images at multiple positions to ensure a representative sample.
-
-
Treatment with this compound:
-
Prepare a working solution of this compound in pre-warmed cell culture medium at the desired final concentration. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) in initial experiments.
-
Carefully and gently replace the medium in the imaging dish with the medium containing this compound. To minimize disturbance to the cells, a partial media exchange can be performed.
-
Note: Include a vehicle control (medium with the same final concentration of DMSO) in a separate dish.
-
-
Time-Lapse Imaging:
-
Immediately start acquiring time-lapse images to capture the dynamic changes in the actin cytoskeleton.
-
The imaging interval and total duration will depend on the expected speed of the cellular response. A starting point could be imaging every 1-5 minutes for a total of 1-2 hours.
-
-
Data Analysis:
-
Analyze the acquired images to observe changes in cell morphology, stress fiber integrity, and the dynamics of other actin-based structures.
-
Quantify changes in parameters such as cell area, circularity, and fluorescence intensity of actin structures over time.
-
Caption: Experimental workflow for live-cell imaging with this compound.
Concluding Remarks
This compound, as a member of the cytochalasan family, is a valuable tool for the real-time investigation of actin-dependent cellular processes. The provided application notes and protocol offer a foundation for designing and executing live-cell imaging experiments. Due to the variability in cell types and their sensitivities, empirical determination of the optimal working concentration of this compound is a critical first step for successful and reproducible results. Careful experimental design, including appropriate controls, will enable researchers to effectively dissect the intricate roles of the actin cytoskeleton in health and disease.
References
Application Notes and Protocols for Studying Cytokinesis with Cytochalasin
A Note on Cytochalasin O: Extensive searches of scientific literature and databases did not yield specific information regarding "this compound." It is possible that this is a rare, non-commercial variant or a misnomer. The following application notes and protocols are provided for Cytochalasin D , a widely studied and representative member of the cytochalasin family used extensively in cytokinesis research. The principles and methodologies described here are likely applicable to other cytochalasins that function as actin polymerization inhibitors.
Introduction to Cytochalasin D in Cytokinesis Research
Cytochalasin D is a potent fungal metabolite that has become an invaluable tool for dissecting the molecular and mechanical processes of cytokinesis, the final stage of cell division.[1] Its primary mechanism of action is the disruption of actin polymerization, a critical process for the formation and function of the contractile ring, the structure responsible for physically cleaving one cell into two.[1]
By binding to the barbed (fast-growing) end of actin filaments, Cytochalasin D prevents the addition of new actin monomers, leading to the eventual disassembly of existing actin filaments.[1][2] This targeted disruption of the actin cytoskeleton allows researchers to:
-
Inhibit Cytokinesis: Treatment with Cytochalasin D effectively blocks the formation of the contractile ring, leading to the formation of multinucleated cells as nuclear division continues without cell division.[1] This provides a direct method to study the consequences of failed cytokinesis.
-
Decouple Nuclear and Cytoplasmic Division: Cytochalasin D has been instrumental in demonstrating that nuclear division (mitosis) can proceed independently of cytokinesis.[3]
-
Investigate the Role of Actin Dynamics: The ability to precisely control actin polymerization with Cytochalasin D allows for detailed studies of the temporal and spatial requirements of actin dynamics during contractile ring assembly, constriction, and disassembly.
-
Probe Signaling Pathways: By observing how the inhibition of actin polymerization affects other cellular components and processes, researchers can elucidate the signaling pathways that regulate cytokinesis.[3]
Quantitative Data on Cytochalasin D
The following table summarizes key quantitative data for Cytochalasin D, providing a baseline for experimental design. It is important to note that optimal concentrations and incubation times can vary significantly depending on the cell type, experimental conditions, and specific research question.
| Parameter | Value | Cell Type/System | Notes |
| IC₅₀ for Cytokinesis Inhibition | 0.5 - 5 µM | Various mammalian cell lines | The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro.[4] This value can vary depending on the cell line and assay conditions. |
| Effective Concentration for Actin Disruption | 0.2 - 10 µM | Various mammalian cell lines | Lower concentrations may be sufficient to perturb actin dynamics without complete inhibition of cytokinesis.[5] |
| Dissociation Constant (Kd) for Actin Barbed End | ~2 nM | In vitro actin polymerization assays | This high-affinity binding underscores the potency of Cytochalasin D as an actin polymerization inhibitor.[2] |
Experimental Protocols
General Guidelines for Using Cytochalasin D
-
Stock Solution Preparation: Cytochalasin D is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Concentration: The optimal working concentration of Cytochalasin D must be determined empirically for each cell line and experiment. A good starting point is to perform a dose-response curve to identify the minimal concentration that produces the desired effect (e.g., complete inhibition of cytokinesis or partial disruption of the actin cytoskeleton).
-
Control Experiments: Always include a vehicle control (e.g., cells treated with the same concentration of DMSO used to dilute the Cytochalasin D) to account for any effects of the solvent.
-
Toxicity: At higher concentrations and with prolonged exposure, Cytochalasin D can be cytotoxic. It is crucial to assess cell viability using methods such as trypan blue exclusion or a live/dead cell staining assay.
Protocol for Inducing Multinucleation to Study Cytokinesis Failure
This protocol describes a general method for treating cultured mammalian cells with Cytochalasin D to inhibit cytokinesis and induce the formation of multinucleated cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, NIH 3T3)
-
Complete cell culture medium
-
Cytochalasin D stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
Phalloidin (B8060827) conjugated to a fluorescent dye (for actin staining)
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile coverslips in a petri dish or multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and grow for 24-48 hours.
-
Cytochalasin D Treatment:
-
Prepare a working solution of Cytochalasin D in pre-warmed complete cell culture medium. A typical starting concentration is 2 µM.
-
Aspirate the old medium from the cells and replace it with the medium containing Cytochalasin D.
-
Incubate the cells for a desired period. To observe multinucleation, an incubation time of 12-24 hours is often sufficient to allow cells to progress through mitosis without undergoing cytokinesis.
-
-
Fixation and Staining:
-
Aspirate the Cytochalasin D-containing medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with a solution containing the fluorescently labeled phalloidin and a nuclear stain (e.g., 1 µg/mL DAPI) for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Image the cells using a fluorescence microscope. Observe the presence of multinucleated cells and the disruption of the actin cytoskeleton in the Cytochalasin D-treated group compared to the vehicle control.
-
Visualizations
Mechanism of Action of Cytochalasin D
Caption: Mechanism of Cytochalasin D action on actin polymerization.
Experimental Workflow for Studying Cytokinesis Inhibition
Caption: Workflow for analyzing Cytochalasin D-induced cytokinesis failure.
Signaling Pathway Overview of Cytokinesis
Caption: Simplified signaling pathway leading to contractile ring formation.
References
- 1. youtube.com [youtube.com]
- 2. pnas.org [pnas.org]
- 3. Making the cut: The chemical biology of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 5. Effects of small doses of cytochalasins on fibroblasts: preferential changes of active edges and focal contacts - PMC [pmc.ncbi.nlm.nih.gov]
Cytochalasin O: A Powerful Tool for Investigating Membrane Ruffling
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin O is a fungal metabolite belonging to the cytochalasan family of mycotoxins. These compounds are widely recognized for their potent ability to disrupt the actin cytoskeleton, a fundamental component of eukaryotic cells responsible for maintaining cell shape, motility, and intracellular transport. Membrane ruffling, the formation of dynamic, actin-rich protrusions on the cell surface, is a critical process in cell migration, macropinocytosis, and signal transduction. The intricate dance of actin polymerization and depolymerization drives the formation of these ruffles. By specifically targeting actin dynamics, this compound serves as an invaluable tool for dissecting the molecular mechanisms underpinning membrane ruffling and related cellular phenomena.
Mechanism of Action
Cytochalasins, including this compound, exert their biological effects primarily by binding to the barbed (fast-growing) end of filamentous actin (F-actin).[1] This "capping" action effectively blocks the addition of new actin monomers to the growing filament, thereby inhibiting actin polymerization and elongation.[1][2] The disruption of this dynamic equilibrium leads to a net depolymerization of existing actin filaments, resulting in profound changes to the cell's architecture and function. The inhibition of actin polymerization is the direct cause of the suppression of membrane ruffling, as the formation of these structures is critically dependent on the rapid assembly of a branched actin network at the cell periphery.[3]
While specific quantitative data for this compound is limited in the available literature, comparative studies of various cytochalasans suggest that compounds with a 5-en-7-ol moiety, such as this compound, exhibit effects on actin assembly to a comparable extent as other well-characterized cytochalasans like Cytochalasin H and J.[3]
Applications in Research and Drug Development
The ability of this compound to potently and specifically inhibit actin polymerization makes it a versatile tool in several research areas:
-
Studying Membrane Ruffling Dynamics: By arresting the formation of membrane ruffles, researchers can investigate the upstream signaling events and the roles of various regulatory proteins involved in their initiation and propagation.
-
Investigating Cell Migration and Invasion: As membrane ruffling is a key driver of cell motility, this compound can be used to study the contribution of this process to cancer cell metastasis and immune cell trafficking.
-
Elucidating Macropinocytosis: Membrane ruffles are the precursors to macropinosomes, large endocytic vesicles. This compound can be employed to block macropinocytosis and study its role in nutrient uptake, antigen presentation, and pathogen entry.
-
Drug Discovery and Target Validation: By understanding how disruption of the actin cytoskeleton affects disease processes, this compound can be used as a reference compound in screens for novel therapeutics that target actin dynamics.
Quantitative Data
| Compound | Target/Process | Effective Concentration/IC50 | Cell Type | Reference |
| Cytochalasin B | Inhibition of active edges and focal contacts | 2 µg/mL | Normal mouse fibroblasts | [4] |
| Cytochalasin D | Inhibition of active edges and focal contacts | 0.2 µg/mL | Normal mouse fibroblasts | [4] |
| Cytochalasin D | Inhibition of F-actin polymerization | 0.2 µM (to prevent membrane ruffling) | General | [1] |
| Cytochalasin D | Suppression of F-actin-rich membrane protrusions | 1 µM | THP-1 cells | [5] |
Note: The optimal concentration of this compound for inhibiting membrane ruffling in a specific cell type should be determined empirically through a dose-response experiment. Based on comparative studies, a starting concentration range of 0.1 to 5 µM is recommended.
Experimental Protocols
Protocol 1: Inhibition of Growth Factor-Induced Membrane Ruffling
This protocol describes a general method for inducing membrane ruffling using a growth factor and subsequently inhibiting it with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, NIH 3T3, A431)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Growth factor (e.g., Epidermal Growth Factor (EGF), Platelet-Derived Growth Factor (PDGF))
-
This compound (stock solution in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Glass coverslips
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Culture overnight in complete medium.
-
Serum Starvation: To reduce basal levels of membrane ruffling, replace the complete medium with serum-free medium and incubate for 4-24 hours (duration depends on the cell line).
-
This compound Treatment:
-
Prepare working solutions of this compound in serum-free medium from the stock solution. It is recommended to perform a dose-response curve (e.g., 0.1, 0.5, 1, 2, 5 µM) to determine the optimal concentration.
-
As a negative control, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Pre-incubate the cells with the this compound working solutions or vehicle control for 30-60 minutes at 37°C.
-
-
Growth Factor Stimulation:
-
Add the growth factor (e.g., 100 ng/mL EGF) directly to the wells containing this compound or vehicle and incubate for the optimal stimulation time (typically 5-15 minutes, to be determined empirically).
-
Include a non-stimulated control (serum-free medium only).
-
-
Fixation and Staining:
-
Immediately after stimulation, aspirate the medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash three times with PBS.
-
Stain for F-actin by incubating with fluorescently labeled phalloidin (e.g., 1:500 dilution in PBS) for 30-60 minutes at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI (e.g., 1 µg/mL in PBS) for 5 minutes.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Image the cells using a fluorescence microscope. Capture images of the actin cytoskeleton and nuclei.
-
-
Quantification:
-
Membrane ruffling can be quantified by measuring the area of phalloidin staining at the cell periphery or by counting the number of cells exhibiting ruffles. Image analysis software such as ImageJ can be used for this purpose.
-
Signaling Pathways and Visualizations
Signaling Pathway of Membrane Ruffling and Inhibition by this compound
Membrane ruffling is predominantly regulated by the Rho family of small GTPases, particularly Rac1. Upon stimulation by growth factors, Rac1 is activated and initiates a signaling cascade that leads to the activation of the ARP2/3 complex. The ARP2/3 complex, in turn, promotes the nucleation of new actin filaments, leading to the formation of a branched actin network that drives the protrusion of the cell membrane. This compound, by capping the barbed ends of actin filaments, directly inhibits the elongation of these newly formed filaments, thus blocking the formation of membrane ruffles.
Caption: Signaling pathway of growth factor-induced membrane ruffling and its inhibition by this compound.
Experimental Workflow for Studying Membrane Ruffling Inhibition
The following diagram illustrates a typical workflow for an experiment designed to investigate the inhibitory effect of this compound on membrane ruffling.
Caption: A typical experimental workflow for investigating the effect of this compound on membrane ruffling.
Logical Relationship: Mechanism of this compound Action
This diagram illustrates the logical flow of how this compound's molecular action leads to the observable cellular effect of membrane ruffling inhibition.
Caption: The mechanism of action of this compound, leading to the inhibition of membrane ruffling.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochalasin: Incidence and Biological Activities - S. Kiran, M. Surekha, S.M. Reddy - Google 圖書 [books.google.com.hk]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Cytochalasin O Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Cytochalasin O in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility in aqueous media a common issue?
This compound is a fungal metabolite belonging to the cytochalasan family. Like other cytochalasins, it is a potent, cell-permeable inhibitor of actin polymerization. Its mechanism of action involves binding to the barbed, fast-growing end of actin filaments, which prevents the addition of new actin monomers and disrupts the cellular cytoskeleton.[1][2][3][4] This disruption affects various cellular processes, including cell division, motility, and morphology.
The primary challenge arises from this compound's chemical structure, which is largely hydrophobic. This property makes it sparingly soluble in water and aqueous solutions such as cell culture media and phosphate-buffered saline (PBS). When a concentrated stock solution (typically in an organic solvent) is diluted into an aqueous medium, the compound can precipitate if its solubility limit is exceeded, rendering it inactive and potentially causing cytotoxic effects from the precipitate itself.
Q2: What are the recommended solvents for preparing a concentrated stock solution of this compound?
To avoid solubility issues, this compound should first be dissolved in a high-purity, anhydrous organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most common and highly recommended solvent.[5][6]
Data Presentation: Solubility of Cytochalasins in Common Organic Solvents
The following table summarizes the solubility for Cytochalasin D, a closely related and well-documented analog, which serves as a reliable guide for this compound.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Key Considerations |
| DMSO | ~25 - 100 mg/mL[6] | ~50 - 197 mM | Highly recommended; ideal for high-concentration stocks.[5] |
| Ethanol | ~5 - 35 mg/mL[5] | ~10 - 69 mM | A viable alternative, though lower solubility than DMSO. May require gentle warming. |
| Dichloromethane | ~10 mg/mL[6] | ~20 mM | Suitable for chemical preparations but less common for cell-based assays. |
| Water | Essentially Insoluble[5] | N/A | Do not attempt to dissolve directly in aqueous solutions.[5] |
Note: Data is primarily based on Cytochalasin D and B, which are structurally similar to this compound. Always refer to the manufacturer's product-specific datasheet when available.
Q3: What is the primary mechanism of action for this compound?
This compound functions by disrupting actin polymerization, a fundamental process for maintaining the structure and dynamics of the eukaryotic cytoskeleton.[2][3] It specifically binds to the fast-growing "barbed" end of filamentous actin (F-actin).[1][2] This action physically blocks the addition of globular actin (G-actin) monomers, thereby halting filament elongation.[1][4] Some cytochalasins can also sever existing filaments. This inhibition of actin dynamics leads to changes in cell morphology, inhibition of cell motility, and arrest of cell division.[2]
Caption: Mechanism of this compound action on actin polymerization.
Troubleshooting Guides
Issue: My this compound precipitated after I added the stock solution to my aqueous experimental buffer.
Precipitation is the most common problem and occurs when the local concentration of this compound exceeds its solubility limit in the aqueous medium.[7][8]
Caption: Troubleshooting workflow for this compound precipitation.
-
Cause: Final Concentration is Too High.
-
Solution: The most direct solution is to lower the final working concentration of this compound. Verify the effective concentration range for your cell type from literature and start at the lower end.
-
-
Cause: High Final Concentration of Organic Solvent.
-
Solution: While DMSO aids solubility, its final concentration in cell culture should ideally be kept below 0.5%, and always below 1%, to avoid solvent-induced cytotoxicity.[9] If a large volume of stock is needed, it can lead to precipitation. Prepare a more concentrated stock solution (e.g., 10-20 mM in DMSO) so that a smaller volume is needed for dilution.[9]
-
-
Cause: Improper Mixing Technique.
-
Solution: Adding the stock solution directly into the buffer without agitation creates localized high concentrations, causing immediate precipitation. The best practice is to add the stock solution dropwise into the aqueous buffer while the buffer is being vigorously vortexed or stirred.[8] This ensures rapid dispersion.
-
-
Cause: Buffer Composition and Temperature.
-
Solution: The pH, ionic strength, and presence of salts in your buffer can affect solubility.[7][10][11] Additionally, solubility can be temperature-dependent. Ensure your stock solution and aqueous buffer are at the same temperature before mixing. If problems persist, empirically test a different buffer system (e.g., Tris vs. PBS).
-
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol details the standard procedure for preparing a high-concentration stock solution in DMSO and subsequently diluting it to a final working concentration in an aqueous medium.
Caption: Workflow for preparing this compound solutions.
A. Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer and/or sonicator
B. Procedure for Preparing a 10 mM Stock Solution:
-
Calculation: Determine the molecular weight (MW) of this compound from the product datasheet. Let's assume an example MW of 493.6 g/mol . To make a 10 mM (0.010 mol/L) solution, you need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 493.6 g/mol * 1000 mg/g = 4.936 mg
-
Therefore, you will dissolve 4.936 mg of this compound in 1 mL of DMSO.
-
-
Dissolution: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation. Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath can be applied. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C. Avoid repeated freeze-thaw cycles. Solutions in DMSO are typically stable for several months when stored properly.
C. Procedure for Preparing a 10 µM Working Solution:
-
Calculation: To prepare a 10 µM working solution from a 10 mM stock, you need to perform a 1:1000 dilution.
-
Volume of Stock = (Final Conc. * Final Vol.) / Stock Conc.
-
Volume of Stock = (10 µM * 1000 µL) / 10,000 µM = 1 µL
-
-
Dilution: Place 999 µL of your desired aqueous buffer (e.g., cell culture medium) in a sterile tube.
-
Mixing: While vigorously vortexing the aqueous buffer, carefully add the 1 µL of the 10 mM this compound stock solution. Continue to vortex for at least 30 seconds to ensure complete and uniform dispersion.
-
Final Check: Visually inspect the final working solution. It should be clear and free of any precipitate or cloudiness. Use this solution immediately in your experiment.
References
- 1. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
Navigating the Nuances of Actin Disruption: A Technical Guide to Optimizing Cytochalasin O Concentration
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal concentration of Cytochalasin O for their experimental needs. While specific data for this compound is limited, this resource leverages extensive research on the broader cytochalasan family to offer robust troubleshooting guides, frequently asked questions, and detailed experimental protocols. All quantitative data is presented in clear, comparative tables, and complex biological pathways and workflows are visualized using Graphviz diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound belongs to the cytochalasan family of mycotoxins.[1] Like its better-studied relatives, Cytochalasin D and B, its primary mechanism of action is the disruption of actin polymerization.[1][2] Cytochalasins bind to the fast-growing "barbed" end of actin filaments, which blocks the addition of new actin monomers.[1][3] This interference with the actin cytoskeleton leads to various cellular effects, including changes in cell morphology, inhibition of cell division and motility, and in some cases, apoptosis.[1][4]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: Due to the limited specific data for this compound, a logical starting point is to consider the concentration ranges used for other cytochalasans. For instance, effective concentrations for Cytochalasin D can range from 0.2 µM to 20 µM, depending on the cell type and the specific biological process being studied.[1] Therefore, for initial experiments with this compound, a broad dose-response study ranging from 0.1 µM to 50 µM is recommended to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically a lyophilized powder. For cell culture experiments, it is advisable to prepare a high-concentration stock solution in a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO). A stock solution of 10 mM is common. This stock should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C. When preparing working solutions, the DMSO stock should be diluted in the appropriate cell culture medium. It is critical to ensure the final DMSO concentration in your experiment does not exceed a level that is toxic to your cells, typically below 0.5%.
Q4: What are the potential off-target effects of cytochalasans that I should be aware of?
A4: While potent actin inhibitors, some cytochalasans exhibit off-target effects. For example, Cytochalasin B is a known inhibitor of glucose transport. This can introduce metabolic variables into your experiment that may be misinterpreted as direct results of actin disruption. Although the off-target effects of this compound are not well-documented, it is prudent to include appropriate controls to validate that the observed phenotype is a direct result of actin cytoskeleton disruption.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations. | 1. Insufficient concentration of this compound. 2. Cell line is resistant. 3. Degradation of the compound. | 1. Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM). 2. Verify the actin-dependent nature of the process in your cell line using a more characterized cytochalasan like Cytochalasin D as a positive control. 3. Ensure proper storage of the stock solution (-20°C, protected from light) and use fresh dilutions for each experiment. |
| High levels of cell death, even at low concentrations. | 1. The cell line is highly sensitive to actin disruption. 2. The concentration is too high. 3. Off-target cytotoxic effects. | 1. Lower the concentration range in your dose-response experiment (e.g., starting from 10 nM). 2. Reduce the incubation time. 3. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your primary assay to determine the cytotoxic threshold. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Pipetting errors during serial dilutions. 4. Repeated freeze-thaw cycles of the stock solution. | 1. Ensure a uniform cell monolayer or suspension at the start of each experiment. 2. Strictly adhere to the planned incubation times. 3. Prepare fresh serial dilutions for each experiment and use calibrated pipettes. 4. Use single-use aliquots of the stock solution. |
| Observed phenotype may be due to off-target effects. | 1. The effect is not directly related to actin polymerization inhibition. | 1. Use a panel of actin inhibitors with different mechanisms of action (e.g., Latrunculin A, which sequesters G-actin monomers) to see if the phenotype is recapitulated. 2. If available, use a structurally related but inactive analog of this compound as a negative control. |
Quantitative Data Summary
Note: The following data is for Cytochalasin D and B and should be used as a reference point for designing experiments with this compound.
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Cytochalasin D | P388/ADR Leukemia | Growth Inhibition | 42 µM | [3] |
| Cytochalasin D | Various | Growth Inhibition | 3 - 90 µM | |
| Cytochalasin B | M109 Lung Carcinoma | Growth Inhibition | ~100 µM | |
| Cytochalasin B | L929 Fibroblasts | Growth Inhibition | 1.3 µM | |
| Cytochalasin D | Rat Cardiac Myocytes | Reduction in Ca2+ sensitivity | 1 µM | [5] |
| Cytochalasin D | MDCK Cells | Decrease in Transepithelial Resistance | 2 µg/ml (~4 µM) | |
| Cytochalasin B | Actin Polymerization | Inhibition of Polymerization Rate | 2 µM | [3] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
This compound
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Visualizing Actin Cytoskeleton Disruption using Phalloidin (B8060827) Staining
This protocol allows for the direct visualization of the effects of this compound on the actin cytoskeleton.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
This compound
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with the desired concentration of this compound (determined from the IC50 experiment or a dose-response for morphological changes) for the desired time. Include a vehicle control.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Phalloidin Staining: Wash the cells three times with PBS. Incubate with the fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes.
-
Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the actin filaments and nuclei using a fluorescence microscope with the appropriate filters.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Cytochalasan-induced apoptosis signaling.
Caption: Troubleshooting decision tree.
References
Cytochalasin O Technical Support Center
Disclaimer: Information specific to Cytochalasin O is limited in publicly available scientific literature. This guide is based on the well-characterized properties of closely related cytochalasan family members, particularly Cytochalasin D. Researchers should use this information as a starting point and perform their own optimization and validation experiments for this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Troubleshooting Guides
Experimental variability when using this compound can arise from several factors, from compound handling to the specifics of the biological system under investigation. The following table outlines common issues, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected biological effect | 1. Compound Degradation: Improper storage of this compound stock solutions. 2. Low Bioavailability: Suboptimal solvent or final concentration in media. 3. Cell-Type Specificity: Different cell lines exhibit varying sensitivity to cytoskeletal disruption. | 1. Prepare fresh stock solutions in a suitable solvent like DMSO. Aliquot and store at -20°C, avoiding repeated freeze-thaw cycles. 2. Ensure the final solvent concentration in your cell culture medium is non-toxic (typically ≤0.1% DMSO). Test a range of this compound concentrations to determine the optimal dose for your specific cell line. 3. Perform a dose-response experiment to determine the IC50 value for your cell type. |
| High cell toxicity or unexpected off-target effects | 1. Concentration too high: Exceeding the optimal concentration range can lead to non-specific cytotoxicity. 2. Off-target effects: Some cytochalasins are known to have off-target effects, such as inhibition of glucose transport (prominently by Cytochalasin B).[1] | 1. Titrate the concentration of this compound to the lowest effective dose that achieves the desired on-target effect. 2. Include appropriate controls, such as using a different class of actin inhibitor (e.g., Latrunculin A) to confirm that the observed phenotype is due to actin disruption.[1] |
| Precipitation of the compound in culture medium | Poor Solubility: Cytochalasins are generally poorly soluble in aqueous solutions. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. When diluting into aqueous media, ensure rapid mixing to prevent precipitation. 3. Do not exceed the solubility limit of the compound in the final culture medium. |
| Variability between experimental replicates | 1. Inconsistent cell density: Differences in cell confluency can alter the cellular response. 2. Inconsistent treatment duration: Timing of compound addition and incubation can impact results. | 1. Ensure consistent cell seeding density and confluency across all wells and experiments. 2. Standardize the timing of all experimental steps, including treatment incubation periods. |
Comparative Data of Selected Cytochalasins
The following table summarizes the known effects and typical concentration ranges for well-characterized cytochalasins. This can serve as a reference for designing experiments with this compound.
| Compound | Primary On-Target Effect | Typical Effective Concentration Range | Known Off-Target Effects |
| Cytochalasin B | Inhibits actin polymerization by capping the barbed end of F-actin.[2][3] | 5 - 20 µM | Potent inhibitor of glucose transport.[1] |
| Cytochalasin D | Potent inhibitor of actin polymerization by capping the barbed end of F-actin.[4] | 0.2 - 2 µM[1] | Weaker inhibition of glucose transport compared to Cytochalasin B. Can inhibit MAPK signaling at higher concentrations.[1] |
| Dihydrocytochalasin B | Inhibits actin polymerization. | Similar to Cytochalasin B | Does not inhibit glucose transport, making it a useful control.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Like other members of the cytochalasan family, this compound is expected to function as a potent inhibitor of actin polymerization.[5][6] Cytochalasins bind to the barbed (fast-growing) end of filamentous actin (F-actin), which prevents the addition of new actin monomers to the filament.[2][5] This disruption of actin dynamics leads to changes in cell morphology, motility, and other actin-dependent cellular processes.[6]
Q2: How should I prepare and store this compound?
A2: this compound should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C to minimize freeze-thaw cycles. Protect the stock solution from light.
Q3: What is a good starting concentration for my experiments?
A3: Based on data from other cytochalasins, a good starting point for in vitro cell-based assays would be to test a range of concentrations from the nanomolar to the low micromolar range (e.g., 0.1 µM to 10 µM). The optimal concentration is highly dependent on the cell type and the specific assay being performed. A dose-response curve should be generated to determine the IC50 value for your experimental system.
Q4: What are some essential control experiments to include when using this compound?
A4: It is crucial to include the following controls in your experiments:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent itself.
-
Negative Control Compound: Dihydrocytochalasin B can be used as a control as it disrupts the actin cytoskeleton but does not inhibit glucose transport.[1]
-
Alternative Actin Inhibitor: Use an actin inhibitor with a different mechanism of action, such as Latrunculin A (which sequesters G-actin monomers), to confirm that the observed effects are due to the disruption of the actin cytoskeleton.[1]
Q5: Can this compound affect signaling pathways?
A5: Yes, by disrupting the actin cytoskeleton, cytochalasins can indirectly influence various signaling pathways.[7] For instance, the Hippo-YAP pathway is sensitive to changes in actin dynamics and cell mechanics. Disruption of the actin cytoskeleton can lead to the modulation of YAP/TAZ activity, which are key transcriptional co-activators involved in cell proliferation and organ size control.
Experimental Protocols
Actin Polymerization Assay (Pyrene-Based)
This assay measures the effect of this compound on the polymerization of actin in vitro.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
General Actin Buffer (G-buffer)
-
Polymerization Induction Buffer (10x)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader
Methodology:
-
Prepare a master mix of G-actin (containing 5-10% pyrene-labeled G-actin) in G-buffer on ice.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add the G-actin master mix to each well.
-
Initiate actin polymerization by adding the 10x Polymerization Induction Buffer to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the pyrene (B120774) fluorescence (Excitation: ~365 nm, Emission: ~407 nm) at regular intervals for 30-60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.
Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plate
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot it against the log of the this compound concentration to determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
Adherent cell line that forms a monolayer
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Sterile pipette tips or a scratch-making tool
-
Microscope with a camera
Methodology:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Using a sterile pipette tip, create a uniform "scratch" or "wound" in the center of the monolayer in each well.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with a fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time zero.
-
Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the migration rate between the treated and control groups.
Visualizations
The following diagrams illustrate key concepts related to the experimental use of this compound.
Caption: Mechanism of this compound action on actin polymerization.
Caption: A typical experimental workflow for cell-based assays.
Caption: Impact of actin disruption on the Hippo-YAP signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytochalasin - Wikipedia [en.wikipedia.org]
- 6. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Cytochalasin O toxicity in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing Cytochalasin O toxicity in long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: Specific quantitative toxicity data and detailed experimental protocols for this compound are limited in the current scientific literature. Therefore, much of the guidance provided here is based on the well-characterized effects of structurally and functionally related compounds, such as Cytochalasin B and Cytochalasin D. Researchers should use this information as a starting point and perform careful dose-response and time-course experiments to optimize conditions for their specific cell lines and experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound belongs to the cytochalasan family of mycotoxins. Like other cytochalasans, its primary mechanism of action is the disruption of the actin cytoskeleton.[1][2][3] It binds to the fast-growing "barbed" end of actin filaments, preventing the addition of new actin monomers.[1][3][4] This action effectively "caps" the filament, leading to a net depolymerization of existing actin filaments and inhibiting the formation of new ones.[4] This disruption of actin dynamics interferes with crucial cellular processes such as cell division, motility, and maintenance of cell morphology.[1][4]
Q2: What are the primary causes of this compound-induced toxicity in long-term experiments?
A2: The toxicity of this compound in long-term experiments stems from its primary effect on the actin cytoskeleton and subsequent downstream consequences:
-
Disruption of Essential Cellular Processes: Prolonged interference with the actin cytoskeleton can lead to the inhibition of cell division (cytokinesis), resulting in the formation of multinucleated cells and eventual cell death.[4][5]
-
Induction of Apoptosis: Disruption of the actin cytoskeleton can trigger programmed cell death, or apoptosis.[1][6] This can be initiated through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.[7][8]
-
Oxidative Stress: Cellular stress caused by the disruption of the cytoskeleton can lead to an increase in the production of reactive oxygen species (ROS), resulting in oxidative stress.[9] This can damage cellular components like lipids, proteins, and DNA, contributing to cytotoxicity.
-
Solvent Toxicity: Cytochalasins are typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[10] High concentrations of DMSO can be toxic to cells.[10]
Q3: How can I determine the optimal, non-toxic working concentration of this compound?
A3: The optimal concentration of this compound will vary depending on the cell type and the desired experimental outcome. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired biological effect without causing significant cytotoxicity.
Experimental Protocol: Determining Optimal Concentration using MTT Assay
This protocol allows for the assessment of cell viability and helps in determining the IC50 (half-maximal inhibitory concentration) of this compound.
Materials:
-
Target cells in culture
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in complete culture medium. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if desired.
-
Incubation: Incubate the plate for the desired long-term experimental duration (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value. For long-term experiments, aim for a concentration well below the IC50 that still produces the desired effect on the actin cytoskeleton.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death even at low concentrations | Cell line is highly sensitive to actin disruption. | Perform a more granular dose-response curve with lower concentrations. Consider using a less potent cytochalasan if the specific use of this compound is not mandatory. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is at a non-toxic level (ideally ≤ 0.1%). Prepare higher concentration stock solutions to minimize the volume of DMSO added to the culture. | |
| Formation of crystals in the culture medium | Poor solubility of this compound at the working concentration. | Ensure the stock solution is fully dissolved before diluting in the medium. Prepare fresh dilutions for each experiment. If crystals persist, consider the stability of the compound in your specific culture medium over time. |
| Inconsistent results between experiments | Variability in cell seeding density or growth phase. | Standardize your cell seeding protocol and ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Instability of this compound in solution. | Cytochalasins can be light-sensitive.[10] Protect stock solutions from light and store them at -20°C. Prepare fresh working dilutions for each experiment. | |
| Desired biological effect is not observed | Concentration of this compound is too low. | Gradually increase the concentration, while closely monitoring for signs of toxicity. |
| The effect of this compound is reversible and the observation timepoint is too late. | Perform a time-course experiment to determine the optimal time to observe the desired effect. Some effects of cytochalasins are reversible after washout.[11][12] |
Strategies to Minimize Toxicity in Long-Term Experiments
1. Optimize this compound Concentration and Solvent Usage
As detailed in the FAQ, determining the lowest effective concentration is paramount. Additionally, careful management of the solvent is critical.
| Parameter | Recommendation |
| This compound Concentration | Determine the EC50 (half-maximal effective concentration) for the desired biological effect and the IC50 for cytotoxicity. Aim for a concentration that maximizes the effect while minimizing cell death. |
| DMSO Concentration | Keep the final DMSO concentration in the culture medium at or below 0.1% to avoid solvent-induced toxicity.[10] |
2. Co-treatment with Cytoprotective Agents
-
Caspase Inhibitors: Since cytochalasan-induced actin disruption can lead to apoptosis via caspase activation, co-treatment with a broad-spectrum caspase inhibitor can mitigate this effect.[7]
Agent Typical Working Concentration Mechanism Z-VAD-FMK 20-50 µM Pan-caspase inhibitor, blocks apoptosis. -
Antioxidants: To counteract potential oxidative stress, supplementing the culture medium with antioxidants can be beneficial.
Agent Typical Working Concentration Mechanism N-acetylcysteine (NAC) 1-5 mM Precursor to glutathione, a major cellular antioxidant. Vitamin E (α-tocopherol) 10-100 µM Lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.
Experimental Protocol: Assessing the Efficacy of Cytoprotective Agents
Materials:
-
Target cells
-
This compound
-
Cytoprotective agent (e.g., Z-VAD-FMK or NAC)
-
Reagents for your chosen apoptosis or oxidative stress assay (e.g., Caspase-3 activity assay kit, DCFDA for ROS detection)
Procedure:
-
Experimental Groups: Set up the following experimental groups:
-
Vehicle Control
-
This compound alone
-
Cytoprotective agent alone
-
This compound + Cytoprotective agent
-
-
Treatment: Treat the cells as per your long-term experimental plan.
-
Assessment: At the end of the incubation period, assess apoptosis (e.g., by measuring caspase-3 activity) or oxidative stress (e.g., by measuring intracellular ROS levels).
-
Analysis: Compare the levels of apoptosis or oxidative stress in the "this compound alone" group to the "this compound + Cytoprotective agent" group to determine if the co-treatment was effective in reducing toxicity.
Visualizations
Caption: Mechanism of this compound action on actin polymerization.
Caption: Experimental workflow for minimizing this compound toxicity.
Caption: Simplified signaling pathway of apoptosis induction.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initiation of apoptosis by actin cytoskeletal derangement in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative stress induces cortical stiffening and cytoskeletal remodelling in pre-apoptotic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Villin-induced growth of microvilli is reversibly inhibited by cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Reversibility of Cytochalasin O Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of Cytochalasin O's effects on cells. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Are the effects of this compound on the actin cytoskeleton reversible?
A1: While specific data on this compound is limited, studies on other cytochalasans, particularly Cytochalasin D, have demonstrated that their effects on the actin cytoskeleton are generally reversible.[1][2][3] Upon removal of the compound, cells typically regain their normal morphology and actin filament structures. However, the extent and rate of reversibility can depend on the specific cytochalasin, its concentration, the duration of treatment, and the cell type. Some studies suggest that the reversibility of cytochalasan effects is not directly linked to their potency in disrupting actin.[4]
Q2: How does this compound disrupt the actin cytoskeleton?
A2: Cytochalasins, as a class of mycotoxins, function by inhibiting actin polymerization.[5] They bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and leads to the eventual disassembly of existing filaments.[5] This disruption of the actin network leads to changes in cell morphology, motility, and division.
Q3: What is a typical timeframe for the reversal of this compound's effects after washout?
A3: The recovery time can vary significantly. For instance, in studies with Cytochalasin D, retinal adhesiveness largely recovered within 72 hours after intravitreal injection.[3] In HEp-2 cells treated with Cytochalasin D, the elevated rate of actin synthesis returned to control levels within approximately 4 hours after the drug was removed.[6] For MDA-MB-231 and RPE1 cells, recovery of the actin cytoskeleton was observed after 12 and 24 hours following a 2-hour treatment with 100 nM Cytochalasin D.[2] Researchers should perform a time-course experiment to determine the optimal recovery period for their specific cell line and experimental conditions.
Q4: Can the reversibility of this compound be influenced by other cellular factors?
A4: Yes, actin-binding proteins can modulate the effects of cytochalasins. For example, in villin-positive cells, Cytochalasin D promoted the formation of rod-like actin structures, and the disassembly of these structures upon drug removal occurred after a lag phase.[1] This indicates that the cellular context and the presence of specific proteins can influence the dynamics of actin recovery.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Cells do not recover their morphology after this compound washout. | 1. Concentration of this compound was too high or treatment duration was too long, leading to irreversible effects or cytotoxicity. 2. Incomplete washout of the compound. 3. Cell line is particularly sensitive to this compound. | 1. Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and duration of treatment.[7] 2. Increase the number and duration of washes with fresh, drug-free medium. 3. Test a range of lower concentrations and shorter incubation times. |
| Actin cytoskeleton does not fully repolymerize after washout. | 1. Insufficient recovery time. 2. Depletion of cellular ATP pools due to prolonged stress. 3. Alterations in gene expression affecting actin synthesis or regulatory proteins. | 1. Extend the recovery period. Monitor actin recovery at multiple time points (e.g., 4, 8, 12, 24, 48 hours). 2. Ensure the recovery medium is complete and contains sufficient nutrients. 3. Consider that prolonged treatment may lead to secondary effects on cellular processes that take longer to reverse.[6] |
| Variability in recovery between experiments. | 1. Inconsistent cell density or passage number. 2. Slight variations in washout procedure. 3. Differences in reagent preparation. | 1. Use cells of a consistent passage number and seed them at the same density for all experiments. 2. Standardize the washout protocol, including the volume of washing solution and the duration of each wash. 3. Prepare fresh solutions of this compound for each experiment. |
Quantitative Data on Cytochalasin Reversibility
| Parameter | Cell Type | Cytochalasin & Concentration | Treatment Duration | Recovery Time | Observation | Reference |
| Retinal Adhesiveness | Rabbit Retinal Pigment Epithelium (in vivo) | Cytochalasin D (60 µM) | 3 hours | 72 hours | Adhesiveness returned to near-normal levels. | [3] |
| Actin Synthesis Rate | HEp-2 | Cytochalasin D (0.2 or 2.0 µM) | 20 hours | ~4 hours | Elevated actin synthesis declined to control values. | [6] |
| Actin Cytoskeleton Morphology | MDA-MB-231 and RPE1 | Cytochalasin D (100 nM) | 2 hours | 12-24 hours | Recovery of F-actin structures observed. | [2] |
| Bacterial Internalization | HT-29 enterocytes | Cytochalasin D | 1 hour | 24 and 48 hours | Effects on bacterial internalization were assayed at these time points post-washout to assess reversibility. | [8] |
Experimental Protocols
Protocol: Assessing the Reversibility of this compound Effects
This protocol outlines a general procedure to study the reversibility of this compound's effects on the actin cytoskeleton.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
This compound Treatment:
-
Prepare the desired concentration of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration.
-
Remove the medium from the wells and add the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
Washout Procedure:
-
Carefully aspirate the this compound-containing medium.
-
Gently wash the cells three times with pre-warmed, drug-free complete culture medium. For each wash, add the medium, incubate for 5-10 minutes, and then aspirate. This ensures thorough removal of the compound.
-
-
Recovery:
-
After the final wash, add fresh, pre-warmed complete culture medium to the wells.
-
Return the plate to the incubator and allow the cells to recover for various time points (e.g., 0, 1, 4, 8, 12, 24, 48 hours). A "0 hour" time point represents cells fixed immediately after the washout procedure.
-
-
Fixation and Staining:
-
At each recovery time point, wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark to stain F-actin.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images of the actin cytoskeleton and nuclei for both the treated and control groups at each recovery time point.
-
-
Analysis:
-
Qualitatively assess the morphology of the actin cytoskeleton, looking for the reappearance of stress fibers and a return to the normal cellular shape.
-
For quantitative analysis, image analysis software can be used to measure parameters such as cell area, circularity, and the intensity and organization of actin filaments.
-
Visualizations
Caption: Mechanism of this compound on actin polymerization.
Caption: Experimental workflow for a this compound reversibility study.
References
- 1. Villin-induced growth of microvilli is reversibly inhibited by cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochalasin D reversibly weakens retinal adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for regulation of actin synthesis in cytochalasin D-treated HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytochalasin-Induced Actin Disruption of Polarized Enterocytes Can Augment Internalization of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with Cytochalasin O: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies encountered during experiments with Cytochalasin O. While specific data for this compound is limited in publicly available literature, this guide draws upon the extensive knowledge of the cytochalasan family of compounds, particularly the well-characterized Cytochalasin B and D, to provide a robust framework for troubleshooting.
General Information
Cytochalasins are a group of fungal metabolites that are widely used as potent inhibitors of actin polymerization.[1] They exert their effects by binding to the fast-growing "barbed" end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton.[1][2] This interference with actin dynamics affects a wide range of cellular processes, including cell motility, division, and morphology.[3][4] this compound belongs to this family and is expected to share this primary mechanism of action.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions to ensure consistency?
A1: Proper preparation and storage of this compound are critical for reproducible results. Cytochalasins are generally not soluble in aqueous solutions.[5]
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of cytochalasins.[5][6]
-
Stock Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO) to minimize the final concentration of DMSO in your cell culture medium.[7] The final DMSO concentration in your experiments should ideally be kept at or below 0.1% to avoid solvent-induced cytotoxicity.[7]
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Some cytochalasins are light-sensitive, so it is recommended to protect the stock solution from light.[5]
Q2: I am observing high levels of cell death even at low concentrations of this compound. What could be the reason?
A2: High cytotoxicity can stem from several factors:
-
Cell-Type Sensitivity: Different cell lines can exhibit varying sensitivities to cytotoxic agents. It is crucial to perform a dose-response experiment (e.g., using an MTT or other viability assay) to determine the optimal, non-toxic working concentration for your specific cell type.[8]
-
Solvent Toxicity: As mentioned, high concentrations of the solvent (e.g., DMSO) can be toxic to cells.[7] Ensure that the final concentration of the solvent in your culture medium is within a safe range for your cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Compound Purity and Stability: The purity of the this compound and the stability of your stock solution can impact its potency. If you suspect degradation of your stock solution, it is best to prepare a fresh one.
Q3: My results with this compound are not reproducible between experiments. What should I check?
A3: Lack of reproducibility can be due to several variables:
-
Inconsistent Stock Solution: Ensure that you are using a consistently prepared and stored stock solution. Avoid repeated freeze-thaw cycles by preparing small aliquots.[6]
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can influence the cellular response to treatment. Standardize your cell culture conditions as much as possible.
-
Treatment Duration: The effects of cytochalasins can be time-dependent. Ensure that the duration of treatment is consistent across all experiments.
-
Pipetting Errors: When preparing working dilutions, especially from a high-concentration stock, small pipetting inaccuracies can lead to significant variations in the final concentration.
Q4: Could the observed effects be off-target? How can I verify that the phenotype is due to actin disruption?
A4: Yes, off-target effects are a possibility with any small molecule inhibitor. Cytochalasin B, for example, is known to inhibit glucose transport, which can have secondary effects on cellular metabolism and function.[9] To confirm that your observed phenotype is due to the on-target effect of actin disruption, consider the following strategies:[9]
-
Use a Panel of Actin Inhibitors: Employ other actin inhibitors with different mechanisms of action, such as Latrunculins (which sequester actin monomers), to see if they produce a similar phenotype.
-
Rescue Experiments: If possible, you could attempt a rescue experiment by overexpressing a form of actin that is resistant to cytochalasin binding.
-
Visualize the Actin Cytoskeleton: Use phalloidin (B8060827) staining to directly visualize the disruption of the actin cytoskeleton in your treated cells. This provides direct evidence of the on-target effect.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected cell morphology | Off-target effects; Cell-type specific responses; Compound degradation | Perform phalloidin staining to confirm actin disruption. Use a lower concentration of this compound. Test a different actin inhibitor with an alternative mechanism of action. Prepare a fresh stock solution. |
| High cytotoxicity at expected working concentrations | High sensitivity of the cell line; Solvent toxicity; Incorrect concentration calculation | Perform a dose-response curve to determine the IC50 value for your cell line. Ensure the final DMSO concentration is ≤0.1%. Double-check all dilution calculations. |
| No observable effect on the actin cytoskeleton | Insufficient concentration; Inactive compound; Cell line is resistant | Increase the concentration of this compound. Prepare a fresh stock solution. Confirm the expected effect in a sensitive, well-characterized cell line. |
| Precipitation of the compound in cell culture medium | Poor solubility at the working concentration | Ensure the final DMSO concentration is sufficient to keep the compound in solution, but still non-toxic to cells. Prepare fresh dilutions from the stock solution just before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C , protected from light.[5]
-
For experiments, thaw an aliquot of the stock solution and dilute it in pre-warmed, sterile cell culture medium to the desired final working concentration. Ensure the final DMSO concentration is below the toxic threshold for your cells (typically ≤0.1%).[7]
Protocol 2: Visualization of the Actin Cytoskeleton using Phalloidin Staining
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration and for the desired duration. Include a vehicle control (DMSO-treated) group.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently-labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) according to the manufacturer's instructions to stain the F-actin.
-
(Optional) Counterstain the nuclei with a DNA-binding dye like DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Protocol 3: Assessment of Cytotoxicity using an MTT Assay
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the different concentrations of this compound and a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[10]
Visualizations
Caption: Mechanism of this compound on Actin Polymerization.
Caption: Logical workflow for troubleshooting inconsistent results.
Caption: Experimental workflow to discern on-target vs. off-target effects.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Cytochalasin O degradation and storage conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and stability of Cytochalasin O. As specific degradation and storage data for this compound are limited, this guide incorporates information from closely related cytochalasans to provide best-practice recommendations. All recommendations extrapolated from related compounds are clearly noted.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound, like other cytochalasans, should be stored at -20°C and protected from light.[1] Cytochalasins are fungal metabolites and can be sensitive to light and temperature, which may lead to degradation over time.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and other common organic solvents. It is practically insoluble in water. For biological experiments, it is common to prepare a concentrated stock solution in DMSO.
Q3: What is the molecular formula and molecular weight of this compound?
A3: The compound referred to as this compound, also found in databases as Cytochalasin Opho, has a molecular formula of C₂₈H₃₇NO₄ and a molecular weight of 451.6 g/mol .[2] This information is crucial for accurate stock solution preparation.
Q4: How stable are this compound solutions?
A4: There is no specific stability data available for this compound in solution. However, based on data for other cytochalasans, solutions in DMSO are stable for up to three months when stored at -20°C.[3] It is recommended to prepare fresh aqueous dilutions from the DMSO stock solution for each experiment and avoid storing aqueous solutions. Repeated freeze-thaw cycles of the stock solution should be avoided.
Q5: What are the potential degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been elucidated. However, some cytochalasans with conjugated double bonds can undergo slow isomerization from trans to cis in the presence of light.[1] It is also known that some cytochalasins can be rendered inactive under acidic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in experiments. | 1. Improper storage of solid compound or stock solution. 2. Degradation of the compound due to light exposure or repeated freeze-thaw cycles. 3. Instability in aqueous experimental media. | 1. Ensure solid this compound is stored at -20°C in a tightly sealed, light-protected container. 2. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -20°C. 3. Prepare fresh dilutions in your experimental buffer immediately before use. |
| Precipitation of the compound in aqueous buffer. | Cytochalasins have very low solubility in water. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is low (typically <0.5%) but sufficient to maintain solubility. 2. You can try vortexing or gentle warming to aid dissolution, but be cautious of potential degradation with heat. |
| Inconsistent experimental results. | 1. Inaccurate concentration of the stock solution. 2. Degradation of the compound over time. | 1. Recalculate the amount of solvent needed based on the molecular weight (451.6 g/mol for this compound). 2. Use a fresh aliquot of the stock solution for critical experiments. If the stock is several months old, consider preparing a new one. |
Data Presentation
Table 1: General Storage and Stability Information for Various Cytochalasans
| Cytochalasin | Solid Storage | Solution Storage (in DMSO) | Light Sensitivity | Reference |
| General | -20°C | -20°C | Yes (for some) | [1] |
| Cytochalasin B | -20°C | Reasonably stable | Photostable solid | [1] |
| Cytochalasin D | -20°C | Stable for up to 3 months at -20°C | Not specified | [3] |
| Cytochalasin A, C, E | -20°C (in the dark) | Not specified | Yes | [1] |
Table 2: Solubility of Various Cytochalasins
| Cytochalasin | Solvent | Solubility | Reference |
| Cytochalasin B | DMSO | ~371 mg/mL | [1] |
| Ethanol | ~35 mg/mL | [1] | |
| Cytochalasin D | DMSO | 25 mg/mL | [3][4] |
| Ethanol | 5 mg/mL (with gentle warming) | [4] |
Note: The solubility and stability of this compound are expected to be similar to these related compounds, but this has not been experimentally confirmed.
Experimental Protocols
Protocol: General Method for Assessing the Stability of this compound in Solution
This protocol outlines a general approach to determine the stability of a this compound solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- HPLC-grade DMSO
- HPLC-grade water and acetonitrile (B52724) (or other suitable mobile phase solvents)
- HPLC system with a UV detector
- Analytical HPLC column (e.g., C18)
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in a precise volume of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
3. Stability Study Setup:
- Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months).
- Storage Conditions: Aliquot the stock solution into separate vials for each time point and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
4. HPLC Analysis:
- Method Development: Develop an HPLC method capable of separating this compound from potential degradation products. This will involve optimizing the mobile phase composition, flow rate, and column temperature. The UV detector wavelength should be set to the absorbance maximum of this compound.
- Analysis at Time Zero: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the initial (100%) concentration.
- Analysis at Subsequent Time Points: At each scheduled time point, retrieve a vial from each storage condition. Allow it to equilibrate to room temperature, dilute it in the same manner as the time-zero sample, and analyze it by HPLC.
5. Data Analysis:
- For each time point and condition, calculate the peak area of the this compound peak.
- Determine the percentage of this compound remaining relative to the time-zero sample.
- Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation kinetics.
Visualizations
Caption: General mechanism of cytochalasin action.
References
Preventing Cytochalasin O precipitation in experiments
Frequently Asked Questions (FAQs)
Q1: Why is my Cytochalasin O precipitating in the cell culture medium?
A1: this compound, like other cytochalasins, is a hydrophobic molecule and is sparingly soluble in aqueous solutions like cell culture media. Precipitation typically occurs for one or more of the following reasons:
-
Exceeding Solubility Limit: The final concentration of this compound in your culture medium is higher than its solubility limit.
-
Improper Dissolution: The initial stock solution was not fully dissolved or was prepared in an inappropriate solvent.
-
Solvent Shock: The concentrated stock solution (usually in an organic solvent like DMSO) was added too quickly to the aqueous medium without proper mixing, causing the compound to crash out of solution.
-
Low Temperature: Adding a cold stock solution to warmer culture media can decrease the solubility of the compound.
-
Media Components: Interactions with salts, proteins (especially in serum), or other components in the culture medium can lead to precipitation.[1][2]
-
pH Imbalance: The pH of the final solution may affect the compound's stability and solubility.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of cytochalasins due to their high solubility in this solvent.[3][4] Ethanol can also be used, but the solubility is generally lower. Cytochalasins are essentially insoluble in water.[3]
Q3: How should I store my this compound, both as a powder and as a stock solution?
A3: Both the solid powder and stock solutions in DMSO should be stored at -20°C for long-term stability.[3][4][5] Some cytochalasins are sensitive to light and should be stored in the dark.[3] To avoid repeated freeze-thaw cycles which can degrade the compound and lead to precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][6] Stock solutions are typically stable for several months when stored correctly.[7]
Troubleshooting Guide
Issue: Precipitate observed immediately after adding this compound stock solution to media.
This is a common issue arising from the poor aqueous solubility of this compound.
| Potential Cause | Solution |
| High Final Concentration | Decrease the final working concentration of this compound. |
| "Solvent Shock" | Add the stock solution drop-wise to the culture medium while gently vortexing or swirling to ensure rapid dispersion.[1] Avoid adding the stock directly to the side of the tube or vessel. |
| Temperature Difference | Pre-warm both the stock solution and the culture medium to 37°C before mixing.[1] |
| High DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, and ideally is kept at or below 0.1% to avoid both precipitation and cellular toxicity.[1][8] |
Issue: Precipitate forms over time in the incubator.
| Potential Cause | Solution |
| Compound Instability | The aqueous environment may be causing the compound to degrade or aggregate over time. Prepare fresh working solutions for each experiment. Aqueous solutions of similar compounds are not recommended for storage for more than a day.[4] |
| Interaction with Media Components | High concentrations of serum proteins can sometimes cause compounds to precipitate.[1] If possible, try reducing the serum concentration or using a serum-free medium for the duration of the treatment. |
| Media Evaporation | Ensure proper humidification in the incubator to prevent evaporation from culture plates, which can concentrate the compound and cause it to precipitate.[5] |
Experimental Protocols & Data
Solubility of Related Cytochalasins
Disclaimer: The following data is for Cytochalasin B and D and should be used as an estimate for this compound.
| Compound | Solvent | Solubility | Reference |
| Cytochalasin B | DMSO | ~371 mg/mL | [3] |
| Ethanol | ~35 mg/mL | [3] | |
| Water | Insoluble | [3] | |
| Cytochalasin D | DMSO | ~25 mg/mL | |
| Ethanol (with warming) | ~5 mg/mL |
Protocol: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a 10 mM stock solution in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Determine the volume of DMSO required to achieve a 10 mM concentration. (e.g., For 1 mg of this compound with a Molecular Weight of 493.63 g/mol , you would add ~202.6 µL of DMSO).
-
Dissolution: Add the calculated volume of sterile DMSO to the vial of this compound.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.[7] Visually inspect the solution against a light source to ensure no particulates are visible.
-
Aliquoting: Dispense the stock solution into small, single-use, light-protected sterile tubes.
-
Storage: Store the aliquots at -20°C.
Protocol: Preparation of Working Solution in Cell Culture Medium
Procedure:
-
Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: Add the required volume of the stock solution to the pre-warmed medium while gently swirling or vortexing the medium. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This ensures the final DMSO concentration is low (0.1%).
-
Final Mix: Mix the final working solution gently but thoroughly before adding it to your cells.
-
Use Immediately: Use the freshly prepared working solution immediately for your experiment.
Visual Guides
Mechanism of Action: Inhibition of Actin Polymerization
Cytochalasins function by binding to the fast-growing "barbed" end (plus-end) of actin filaments (F-actin). This binding physically blocks the addition of new actin monomers (G-actin), thereby inhibiting filament elongation and disrupting cellular processes that rely on dynamic actin cytoskeletons.[7][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Storage stability and delivery potential of cytochalasin B induced membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. InSolution Cytochalasin D, Zygosporium mansonii [sigmaaldrich.com]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. mdpi.com [mdpi.com]
- 9. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cellular Effects of Cytochalasin O and Cytochalasin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of two prominent members of the cytochalasin family of mycotoxins: Cytochalasin O and Cytochalasin B. While both are recognized for their potent disruptive effects on the actin cytoskeleton, their specific activities and potencies can vary. This document summarizes key quantitative data from experimental studies to facilitate a clear comparison of their performance and provides detailed methodologies for the cited experiments.
At a Glance: Key Differences and Similarities
Cytochalasin B is a well-characterized inhibitor of actin polymerization that blocks the addition of actin monomers to the fast-growing barbed end of actin filaments.[1] This disruption of the actin cytoskeleton leads to a cascade of cellular effects, including the inhibition of cell division, motility, and the induction of apoptosis.[2][3] Information regarding this compound is less abundant in publicly available research. However, existing studies suggest that it shares the fundamental property of interfering with actin assembly, with some reports indicating comparable effects to other cytochalasans.[4]
Quantitative Comparison of Cellular Effects
To provide a clear overview of the differential effects of this compound and Cytochalasin B, the following table summarizes available quantitative data from various experimental assays. The lack of extensive research on this compound limits a direct, comprehensive comparison across all parameters.
| Parameter | This compound | Cytochalasin B | Cell Line/System | Source |
| Cytotoxicity (IC50) | Data not available | 7.9 µM | HeLa | [3] |
| Actin Polymerization Inhibition | Exhibited effects comparable to other cytochalasans with a 5-en-7-ol moiety.[4] | Up to 90% reduction in polymerization rate at 2 µM.[1] | In vitro actin polymerization assay | [1][4] |
| Induction of Apoptosis | Data not available | Time-dependent increase in early apoptotic cells in HeLa cells.[3] | HeLa | [3] |
| Inhibition of Cell Migration | Data not available | Inhibition of cell migration observed in various assays.[5] | Multiple cell lines | [5] |
Note: The absence of specific IC50 values and other quantitative metrics for this compound in the reviewed literature highlights a significant gap in the comparative understanding of these two compounds. The statement regarding this compound's effect on actin polymerization is qualitative and lacks the specific quantitative data available for Cytochalasin B.[4]
Mechanism of Action: Disrupting the Cellular Scaffolding
Both this compound and Cytochalasin B exert their primary effects by targeting actin, a crucial protein responsible for forming the microfilaments of the cytoskeleton. These filaments are vital for maintaining cell shape, facilitating movement, and enabling cell division.
Cytochalasin B has been extensively studied and is known to bind to the barbed (fast-growing) end of actin filaments.[1] This binding action physically obstructs the addition of new actin monomers, effectively capping the filament and halting its elongation.[1] This disruption of actin dynamics leads to the observed effects on cellular processes.
While the precise binding site and kinetics of This compound on actin filaments are not as well-documented, its structural similarity to other cytochalasans and the observation that it affects actin assembly suggest a comparable mechanism of action, likely involving interaction with the ends of actin filaments.[4]
Signaling Pathways Implicated in Cytochalasin-Induced Effects
The disruption of the actin cytoskeleton by cytochalasans triggers various downstream signaling pathways, ultimately leading to cellular responses such as apoptosis.
Cytochalasin B-Induced Apoptosis:
Research has shown that Cytochalasin B can induce apoptosis through the mitochondrial (intrinsic) pathway.[3][6] Treatment of HeLa cells with Cytochalasin B resulted in a time-dependent increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspase-9 and caspase-3.[3] This suggests a signaling cascade initiated by cytoskeletal stress that converges on the mitochondria to initiate programmed cell death.
Signaling pathway of Cytochalasin B-induced apoptosis.
Information on the specific signaling pathways activated by This compound is currently lacking in the scientific literature. Further research is required to elucidate its downstream effects and determine if they converge on similar pathways to Cytochalasin B.
Experimental Protocols
To facilitate the replication and further investigation of the effects of these compounds, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound, providing a quantitative measure of its cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Cytochalasin B for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Workflow for determining cytotoxicity using the MTT assay.
Actin Filament Staining (Phalloidin Staining)
This protocol allows for the visualization of the actin cytoskeleton using fluorescence microscopy to observe the effects of cytochalasin treatment.
Methodology:
-
Cell Culture: Grow cells on glass coverslips to an appropriate confluency.
-
Treatment: Treat the cells with the desired concentration of this compound or Cytochalasin B for the specified time.
-
Fixation: Fix the cells with a solution of 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Incubate the cells with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 488) in PBS containing 1% BSA for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells several times with PBS to remove unbound phalloidin.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium and visualize the actin filaments using a fluorescence microscope.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of a compound on collective cell migration.
Methodology:
-
Create a Monolayer: Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Treatment: Replace the medium with fresh medium containing the desired concentration of this compound or Cytochalasin B.
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope equipped with a camera.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure to determine the effect of the compound on cell migration.
Conclusion
Cytochalasin B is a well-documented inhibitor of actin polymerization with a range of characterized cellular effects, including cytotoxicity and the induction of apoptosis. In contrast, while this compound is known to interfere with actin assembly, there is a significant lack of publicly available quantitative data to allow for a direct and comprehensive comparison with Cytochalasin B. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and contribute to a more complete understanding of the differential effects of these two potent mycotoxins. Further investigation into the quantitative effects of this compound on various cellular processes is crucial for its potential application in research and drug development.
References
- 1. Cytochalasin B Modulates Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput cell migration assay using scratch wound healing, a comparison of image-based readout methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Potency of Cytochalasin O: A Comparative Guide for Researchers
For Immediate Publication
Shanghai, China – December 4, 2025 – In the competitive landscape of cytoskeletal research and drug development, a comprehensive understanding of the relative potency of actin polymerization inhibitors is paramount. This guide offers a detailed comparison of Cytochalasin O's potency against other members of the cytochalasan family, providing researchers, scientists, and drug development professionals with essential data to inform their experimental designs and therapeutic strategies.
Cytochalasans, a class of fungal metabolites, are widely recognized for their ability to disrupt actin filament dynamics, a fundamental process in cellular functions ranging from motility and division to intracellular transport. Their varying potencies and mechanisms of action make them invaluable tools for dissecting these cellular processes and as potential starting points for novel therapeutic agents. This guide synthesizes available quantitative data, details experimental methodologies, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of this compound's place within this important class of compounds.
Comparative Potency of Cytochalasans
The potency of cytochalasans is typically quantified by their half-maximal inhibitory concentration (IC50) in cytotoxicity assays or actin polymerization assays. While data for this compound is limited, a seminal study by Hirose et al. (1990) provides a crucial, albeit qualitative, comparison of its activity. The following table summarizes the available IC50 values for various cytochalasans across different cancer cell lines, offering a broader context for their cytotoxic potential. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in cell lines, assay conditions, and experimental protocols.
| Cytochalasan | Cell Line | IC50 (µM) | Reference |
| Cytochalasin B | HeLa | 7.30 | [1] |
| L929 | 1.3 | ||
| Cytochalasin D | HeLa | 4.96 | [1] |
| L929 | - | ||
| Deoxaphomin B | HeLa | 4.96 | [1] |
| L929 | - | ||
| Triseptatin | HeLa | - | [1] |
| L929 | - | ||
| Cytochalasin H | - | - | |
| Cytochalasin J | - | - | |
| Cytochalasin N | - | - | |
| This compound | - | Data Not Available |
Note: The study by Hirose et al. (1990) indicated that this compound, along with Cytochalasin N, exhibited comparable effects on actin assembly to Cytochalasin H and J. However, specific IC50 values were not provided in the available literature. The table above includes data from other studies for a broader comparison of cytochalasan cytotoxicity.
Mechanism of Action: Inhibition of Actin Polymerization
Cytochalasans exert their biological effects primarily by interfering with the polymerization of actin, a key component of the eukaryotic cytoskeleton.[2] This process is crucial for maintaining cell shape, facilitating movement, and enabling cell division.
The generally accepted mechanism involves the binding of cytochalasans to the barbed (fast-growing) end of actin filaments.[2] This "capping" action prevents the addition of new actin monomers, thereby halting filament elongation and leading to a net depolymerization of existing filaments.
Figure 1. Simplified signaling pathway of cytochalasan-mediated inhibition of actin polymerization.
Experimental Protocols
To ensure the reproducibility and validity of potency assessments, detailed and standardized experimental protocols are essential. Below are methodologies for two key assays used in the characterization of cytochalasans.
Cytotoxicity Assay using MTT
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the cytochalasans in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Actin Polymerization Assay (Pyrene-Based)
This fluorescence-based assay provides a direct measure of the effect of compounds on the kinetics of actin polymerization.
Principle: The assay utilizes actin monomers covalently labeled with pyrene (B120774). In its monomeric form (G-actin), pyrene-labeled actin exhibits low fluorescence. Upon polymerization into filamentous actin (F-actin), the fluorescence of the pyrene probe is significantly enhanced. This increase in fluorescence can be monitored over time to determine the rate and extent of actin polymerization.
Protocol:
-
Preparation of Pyrene-Labeled Actin: Covalently label purified G-actin with N-(1-pyrene)iodoacetamide.
-
Reaction Mixture: Prepare a reaction mixture containing G-actin (typically a mixture of unlabeled and 5-10% pyrene-labeled actin) in a low ionic strength buffer (G-buffer) to prevent spontaneous polymerization.
-
Initiation of Polymerization: Initiate polymerization by adding a polymerization-inducing buffer (F-buffer) containing KCl and MgCl2.
-
Compound Addition: To test the effect of cytochalasans, pre-incubate the G-actin with various concentrations of the compound before initiating polymerization.
-
Fluorescence Monitoring: Immediately after initiating polymerization, monitor the increase in pyrene fluorescence over time using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 407 nm, respectively.
-
Data Analysis: The rate of polymerization is determined from the slope of the initial linear phase of the fluorescence curve. The IC50 for inhibition of actin polymerization is calculated by plotting the initial polymerization rate against the logarithm of the inhibitor concentration.
Figure 2. Workflow for determining the IC50 of a cytochalasan using the MTT cytotoxicity assay.
Conclusion
While quantitative data on the potency of this compound remains to be fully elucidated in publicly available literature, its structural similarity to other potent cytochalasans suggests it is a valuable compound for further investigation. This guide provides a framework for comparing its activity with other well-characterized members of this family. The detailed experimental protocols and visual aids are intended to support researchers in designing and executing robust studies to further unravel the nuanced effects of cytochalasans on the actin cytoskeleton and their potential as therapeutic agents. Further research is warranted to establish a precise IC50 value for this compound and to explore its specific interactions with actin and other cellular components.
References
Validating the On-Target Effects of Cytochalasin O: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cytochalasin O with other commonly used actin polymerization inhibitors. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for validating the on-target effects of this compound in your research.
Introduction to this compound and Actin Dynamics
This compound is a member of the cytochalasan family of fungal metabolites known to be potent inhibitors of actin polymerization.[1] The actin cytoskeleton is a dynamic network of filaments essential for numerous cellular processes, including cell motility, division, and maintenance of cell shape.[2] Cytochalasins exert their primary effect by binding to the fast-growing "barbed" end of actin filaments, a mechanism that prevents the addition of new actin monomers and thereby disrupts actin dynamics.[3][4] Validating that the observed cellular phenotype is a direct result of this on-target activity is crucial for the accurate interpretation of experimental results.
This guide compares this compound with other well-characterized actin inhibitors:
-
Cytochalasin D: A closely related and potent cytochalasan, often used as a benchmark for actin polymerization inhibition.
-
Cytochalasin B: Another member of the cytochalasan family, known for its off-target effect on glucose transport.[5]
-
Latrunculin A: An actin inhibitor with a distinct mechanism of action, sequestering actin monomers and preventing their incorporation into filaments.
Mechanism of Action of Cytochalasans
Cytochalasans share a common mechanism of action, which involves the capping of the barbed end of F-actin. This interaction prevents both the assembly and disassembly of actin monomers at this dynamic end of the filament.
Comparative Analysis of On-Target Effects
To objectively assess the on-target effects of this compound, we compare its performance with other actin inhibitors across key cellular assays. While direct comparative quantitative data for this compound is limited in the current literature, existing studies suggest its effects on actin assembly are comparable to other cytochalasans.[2]
Inhibition of Actin Polymerization
The pyrene-actin polymerization assay is a standard in vitro method to quantify the effect of inhibitors on actin dynamics. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymer.
Table 1: Comparative Efficacy in Actin Polymerization Inhibition
| Compound | Mechanism of Action | Reported IC50 (Actin Polymerization) | Reference |
| This compound | Barbed-end Capping | Effects are comparable to other cytochalasans | [2] |
| Cytochalasin D | Barbed-end Capping | ~0.2 µM | [6] |
| Cytochalasin B | Barbed-end Capping | ~1 µM | [6] |
| Latrunculin A | Monomer Sequestration | ~0.1 µM | [7] |
Note: IC50 values can vary depending on the specific experimental conditions.
Disruption of Cellular Morphology
The on-target effect of actin inhibitors leads to distinct changes in cell morphology due to the disruption of the F-actin cytoskeleton. These changes can be visualized by staining filamentous actin with fluorescently labeled phalloidin (B8060827).
Table 2: Comparative Effects on Cell Morphology
| Compound | Observed Morphological Changes |
| This compound | Expected to be similar to other cytochalasans, leading to cell rounding and arborization. |
| Cytochalasin D | Causes cell rounding, arborization, and the formation of actin aggregates.[8] |
| Cytochalasin B | Induces cell rounding and loss of stress fibers.[9] |
| Latrunculin A | Leads to a diffuse cytoplasmic actin staining and cell rounding due to monomer sequestration. |
Inhibition of Cell Migration
The wound healing or "scratch" assay is a widely used method to assess collective cell migration, a process heavily dependent on a dynamic actin cytoskeleton.
Table 3: Comparative Efficacy in a Wound Healing Assay
| Compound | Effect on Wound Closure |
| This compound | Expected to inhibit wound closure in a dose-dependent manner. |
| Cytochalasin D | Potent inhibitor of wound closure.[10] |
| Cytochalasin B | Inhibits wound closure.[11] |
| Latrunculin A | Effectively inhibits cell migration and wound healing.[12] |
Off-Target Effect Profile
A critical aspect of validating an inhibitor's effect is to consider its potential off-target activities.
Table 4: Known Off-Target Effects
| Compound | Known Off-Target Effects |
| This compound | Specific off-target effects are not well-documented in the literature. |
| Cytochalasin D | Generally considered more specific for actin than Cytochalasin B.[5] |
| Cytochalasin B | Potent inhibitor of glucose transport.[5] |
| Latrunculin A | Generally considered highly specific for actin monomers. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Pyrene-Actin Polymerization Assay
This protocol measures the rate of actin polymerization in vitro.
Methodology:
-
Preparation: Prepare a solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT, pH 8.0). Prepare serial dilutions of this compound and control compounds (Cytochalasin D, Latrunculin A) in a suitable solvent (e.g., DMSO).
-
Assay Execution: In a fluorometer cuvette, mix the G-actin solution with the desired concentration of the inhibitor or vehicle control. Initiate polymerization by adding a polymerization-inducing buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0).
-
Data Acquisition: Immediately begin recording fluorescence intensity over time using a fluorometer with excitation set to ~365 nm and emission to ~407 nm.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The initial rate of polymerization can be determined from the slope of the initial linear phase of the curve. Calculate the IC50 value for each inhibitor by plotting the initial rates against the logarithm of the inhibitor concentration.
F-Actin Staining for Cell Morphology
This protocol allows for the visualization of the F-actin cytoskeleton in cultured cells.
Methodology:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treatment: Treat the cells with various concentrations of this compound and control inhibitors for the desired duration. Include a vehicle-only control.
-
Fixation and Permeabilization: Wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells with PBS. Block with 1% BSA in PBS for 30 minutes. Incubate the cells with a fluorescently labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes at room temperature in the dark.
-
Mounting and Imaging: Wash the cells with PBS. Optionally, counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualization: Visualize the F-actin cytoskeleton using a fluorescence microscope. Capture images for qualitative and quantitative analysis of cell morphology and actin organization.
Wound Healing (Scratch) Assay
This protocol assesses the effect of inhibitors on collective cell migration.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once the cells are confluent, use a sterile pipette tip (e.g., p200) to create a straight "scratch" or wound in the center of the monolayer.
-
Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the desired concentrations of this compound or control inhibitors. Include a vehicle control.
-
Imaging: Immediately capture images of the wounds at time zero (T=0) using a phase-contrast microscope.
-
Incubation: Incubate the plate under standard cell culture conditions for a period of 12-48 hours, depending on the migration rate of the cell line.
-
Final Imaging: At the end of the incubation period, capture images of the same wound areas.
-
Data Analysis: Measure the area of the wound at T=0 and the final time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated to quantify cell migration.
Conclusion
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling [ouci.dntb.gov.ua]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of thirty-nine cytochalasans observed in the effects on cellular structures and cellular events and on actin polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochalasans and Their Impact on Actin Filament Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Structure-activity relationships of cytochalasins in the differentiation of cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of cytochalasins B and D and colchicine on migration of the corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Actin Polymerization Inhibitors: Cytochalasin O vs. Latrunculin A
For Researchers, Scientists, and Drug Development Professionals
The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), is fundamental to a myriad of cellular processes, including cell motility, division, and intracellular transport. The ability to manipulate this network with small molecules is crucial for both basic research and therapeutic development. Among the most widely used actin polymerization inhibitors are the cytochalasins and latrunculins. This guide provides a detailed comparison of the mechanisms of action of Cytochalasin O and Latrunculin A, supported by experimental data and protocols.
At a Glance: Key Differences in Mechanism
This compound and Latrunculin A both disrupt the actin cytoskeleton, but they do so through distinct mechanisms. Latrunculin A acts by sequestering actin monomers (G-actin), preventing their incorporation into growing filaments. In contrast, cytochalasins, including this compound, bind to the barbed (fast-growing) end of F-actin, thereby blocking the addition of new actin monomers and inhibiting filament elongation.
Quantitative Comparison of Actin Inhibition
While direct comparative studies quantifying the potency of this compound against Latrunculin A are limited, we can infer their relative activities from studies on individual compounds and related analogs. The following table summarizes key quantitative data for Latrunculin A and representative cytochalasins. It is important to note that the specific inhibitory concentrations can vary depending on the experimental conditions and cell type.
| Parameter | Latrunculin A | Cytochalasin D | Cytochalasin B | This compound |
| Target | G-actin monomers | Barbed end of F-actin | Barbed end of F-actin | Barbed end of F-actin |
| Binding Affinity (Kd) | ~0.1 µM for ATP-G-actin | High affinity (in the nM range) to F-actin barbed ends[1] | Kd ≈ 4 x 10⁻⁸ M for F-actin[1] | Data not readily available, but expected to be in a similar range to other cytochalasins. |
| IC₅₀ for Actin Polymerization Inhibition | Data not readily available | ~25 nM[2] | Half-maximal inhibition at 2 x 10⁻⁷ M[1] | Reported to inhibit actin assembly to a comparable extent as Cytochalasin H and J[3] |
| Primary Effect | Sequesters G-actin, preventing polymerization. | Caps the barbed end of F-actin, inhibiting elongation. | Caps the barbed end of F-actin, inhibiting elongation. | Caps the barbed end of F-actin, inhibiting elongation. |
Mechanisms of Action: A Visual Representation
The distinct mechanisms of this compound and Latrunculin A can be visualized as follows:
Caption: Mechanisms of actin inhibition by Latrunculin A and this compound.
Experimental Protocols
Pyrene-Actin Polymerization Assay
This assay is a standard method to monitor the kinetics of actin polymerization in vitro. It utilizes actin labeled with pyrene, a fluorescent probe whose fluorescence intensity increases significantly upon incorporation into F-actin.
Materials:
-
G-actin (unlabeled)
-
Pyrene-labeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
This compound and Latrunculin A stock solutions (in DMSO)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare G-actin solution: On ice, mix unlabeled and pyrene-labeled G-actin in G-buffer to the desired final concentration (typically 2-4 µM) and labeling ratio (e.g., 5-10%).
-
Prepare inhibitor dilutions: Prepare serial dilutions of this compound and Latrunculin A in G-buffer. Include a DMSO-only control.
-
Initiate polymerization: In the wells of the microplate, mix the G-actin solution with the inhibitor dilutions or the vehicle control.
-
Start the reaction: Add 1/10th volume of 10x Polymerization Buffer to each well to initiate polymerization.
-
Measure fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C). Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 1-2 hours) using an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
Data analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. IC₅₀ values can be calculated by plotting the polymerization rate against the inhibitor concentration.
Fluorescence Microscopy of the Actin Cytoskeleton
This method allows for the visualization of the effects of this compound and Latrunculin A on the actin cytoskeleton in cultured cells.
Materials:
-
Cultured cells grown on glass coverslips
-
This compound and Latrunculin A stock solutions
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell treatment: Treat cultured cells with various concentrations of this compound, Latrunculin A, or a DMSO vehicle control for a specified time.
-
Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells with PBS and then incubate with a solution of fluorescently-labeled phalloidin and DAPI in PBS for 30-60 minutes at room temperature, protected from light.
-
Mounting: Wash the cells extensively with PBS and then mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Caption: Workflow for visualizing actin cytoskeleton changes with fluorescence microscopy.
Conclusion
This compound and Latrunculin A are invaluable tools for dissecting the roles of the actin cytoskeleton in various cellular functions. Their distinct mechanisms of action—targeting F-actin barbed ends and G-actin monomers, respectively—offer researchers different approaches to perturb actin dynamics. While Latrunculin A is highly effective at sequestering actin monomers and thus preventing new filament formation, cytochalasins like this compound provide a means to cap existing filaments and study the consequences of inhibited elongation. The choice between these inhibitors will depend on the specific experimental question being addressed. The provided protocols offer a starting point for quantifying and visualizing the effects of these potent actin polymerization inhibitors.
References
Cytochalasin O and Glucose Transport: A Comparative Guide
While direct experimental evidence on the effect of Cytochalasin O on glucose transport is not available in current scientific literature, this guide provides a comprehensive comparison of its close structural analogs, primarily Cytochalasin B, and their well-documented inhibitory effects on glucose transport. This information is crucial for researchers in cell biology and drug development investigating the structure-activity relationships of cytochalasins.
Cytochalasins are a group of fungal metabolites known for their profound effects on the actin cytoskeleton. However, several members of this family, most notably Cytochalasin B, are also potent inhibitors of glucose transport across cell membranes. This inhibition is a critical aspect to consider in research utilizing these compounds, as it is independent of their effects on actin dynamics.
Comparison of Glucose Transport Inhibition by Cytochalasins
The inhibitory potency of different cytochalasins on glucose transport varies, with Cytochalasin B being the most extensively studied and potent inhibitor in this context. While data for this compound is absent, the table below summarizes the known effects of other key cytochalasins.
| Compound | Target Cell/System | IC50 / Ki | Notes |
| Cytochalasin B | Human Erythrocytes | Ki ≈ 0.3-0.7 µM | Potent competitive inhibitor of GLUT1. Binds to the inward-facing conformation of the transporter. |
| Novikoff Hepatoma Cells | Potently inhibits the transport of glucose, deoxyglucose, and glucosamine.[1][2] | ||
| Rat Adipocytes | Progressively inhibited the basal glucose transport system.[3] | ||
| Cytochalasin A | Human Erythrocytes | Less potent than B | |
| Cytochalasan D | Rat Adipocytes | No effect | Did not affect the biological actions of insulin (B600854) or glucose transport.[3] |
| This compound | No Data Available | N/A | The effect of this compound on glucose transport has not been reported in the reviewed literature. |
Mechanism of Action: Inhibition of GLUT Transporters
Cytochalasin B exerts its inhibitory effect by directly interacting with facilitative glucose transporters (GLUTs), particularly GLUT1, which is ubiquitously expressed in human tissues. The mechanism is characterized by:
-
Competitive Inhibition: Cytochalasin B competes with glucose for binding to the transporter protein.
-
Binding to the Inward-Facing Conformation: It preferentially binds to the endofacial (inward-facing) conformation of the GLUT transporter, locking it in a state that is unable to transport glucose.
-
Overlapping Binding Site: The binding site for Cytochalasin B overlaps with the glucose binding site within the central cavity of the transporter.
The following diagram illustrates the proposed mechanism of glucose transport by GLUT1 and its inhibition by Cytochalasin B.
Caption: Proposed mechanism of GLUT1-mediated glucose transport and its competitive inhibition by Cytochalasin B.
Experimental Protocols
The following provides a generalized experimental workflow for assessing the inhibition of glucose transport by a test compound like a cytochalasin, based on common methodologies cited in the literature.
Cell Culture and Preparation
-
Cell Lines: Human erythrocytes, rat adipocytes, or cell lines with high GLUT1 expression (e.g., HeLa, HEK293) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media and conditions (e.g., 37°C, 5% CO2).
-
Preparation: For adherent cells, they are typically seeded in multi-well plates. For erythrocytes, they are washed and resuspended in a suitable buffer.
Glucose Uptake Assay (Using Radiolabeled Glucose Analog)
This is a common method to directly measure glucose transport.
-
Reagents:
-
Radiolabeled, non-metabolizable glucose analog (e.g., 2-deoxy-D-[3H]glucose or 3-O-methyl-D-[14C]glucose).
-
Test compounds (e.g., Cytochalasin B as a positive control, and the experimental cytochalasin).
-
Wash buffer (ice-cold phosphate-buffered saline, PBS).
-
Lysis buffer (e.g., 0.1% SDS).
-
Scintillation cocktail.
-
-
Procedure:
-
Pre-incubation: Cells are pre-incubated with the test compound or vehicle control for a specified time.
-
Initiation of Uptake: The glucose uptake is initiated by adding the radiolabeled glucose analog.
-
Incubation: The cells are incubated for a short period (e.g., 5-10 minutes) to allow for glucose uptake.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold PBS to remove extracellular radiolabeled glucose.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
Quantification: The amount of intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The rate of glucose uptake is calculated and compared between control and treated cells to determine the percentage of inhibition.
-
The following diagram outlines the general workflow for a glucose uptake assay.
Caption: A generalized workflow for measuring the inhibition of glucose transport using a radiolabeled glucose analog.
Conclusion
While the specific effect of this compound on glucose transport remains to be elucidated, the extensive research on its analog, Cytochalasin B, provides a strong foundation for predicting a potential inhibitory role. The well-established competitive inhibition of GLUT transporters by Cytochalasin B highlights a crucial off-target effect that researchers must consider when using any cytochalasin in biological experiments. Future studies are warranted to investigate the activity of this compound and other less-studied cytochalasins on glucose transport to build a more complete structure-activity relationship profile for this important class of natural products.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. Structure-activity relationships of cytochalasins in the differentiation of cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Cytochalasin O Effects with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of Cytochalasin O, a potent actin polymerization inhibitor, with those of genetic knockdowns of key actin-regulating proteins. By presenting objective experimental data, detailed protocols, and clear visualizations, this document aims to assist researchers in selecting the most appropriate tools for their studies of the actin cytoskeleton and related cellular processes.
Introduction: Targeting the Actin Cytoskeleton
The actin cytoskeleton is a dynamic and essential network of protein filaments that governs a multitude of cellular functions, including cell shape, motility, division, and intracellular transport. Its constant remodeling is tightly regulated by a host of actin-binding proteins. Perturbation of this intricate machinery, either through chemical inhibitors or genetic manipulation, provides invaluable insights into its role in health and disease.
This compound , a member of the cytochalasan family of fungal metabolites, disrupts actin dynamics by binding to the fast-growing barbed end of actin filaments, thereby inhibiting their elongation. This leads to profound changes in cellular morphology and function.
Genetic knockdowns , utilizing techniques such as siRNA, shRNA, or CRISPR/Cas9, offer a more targeted approach to dissecting the function of specific proteins involved in actin regulation. By reducing or eliminating the expression of a single protein, researchers can investigate its precise role in the complex orchestration of the actin cytoskeleton.
This guide directly compares these two powerful approaches, providing a framework for cross-validating experimental findings and understanding the nuances of actin cytoskeleton perturbation.
Comparative Analysis of Cellular Effects
The following tables summarize the quantitative and qualitative effects of this compound (and its well-studied analogues like Cytochalasin D) and genetic knockdowns of key actin-related proteins on various cellular parameters.
Table 1: Effects on Cell Morphology and the Actin Cytoskeleton
| Treatment | Target Protein(s) | Observed Morphological Changes | Actin Cytoskeleton Alterations | Key Quantitative Data | References |
| Cytochalasin D | Actin (barbed end) | Cell rounding, arborization, loss of stress fibers, formation of actin aggregates.[1][2][3] | Disruption of F-actin filaments, inhibition of lamellipodia formation.[4][5] | IC50 for cytotoxicity varies by cell line (e.g., ~0.1 µM in some cancer cells).[6] | [1][2][3][4][5][6] |
| β-actin (ACTB) Knockdown | β-actin | Increased cell size, reduced spreading, altered cell shape. | Decreased G-actin/F-actin ratio, disorganized stress fibers. | - | |
| Arp2/3 Complex (e.g., Arpc2) Knockdown/Knockout | Arp2/3 complex | Absence of lamellipodia, increased formation of filopodia.[7] | Abolished branched actin network formation at the leading edge.[7] | Slower cell migration compared to wild-type.[7] | [7] |
| Capping Protein Knockdown | Capping Protein (CapZ) | Increased filopodia formation. | Increased rate of actin-based motility in vitro. | - | |
| Formin (e.g., mDia2) Knockdown | Formins | Impaired formation of linear actin structures like stress fibers and filopodia. | Reduced actin polymerization for specific structures. | - |
Table 2: Effects on Cell Motility and Related Processes
| Treatment | Target Protein(s) | Effect on 2D Cell Migration | Effect on 3D Invasion | Effect on Cytokinesis | Key Quantitative Data | References |
| Cytochalasin D | Actin (barbed end) | Inhibition of cell migration.[4] | Inhibition of invasion through extracellular matrix. | Inhibition of cytokinesis, leading to multinucleated cells.[4] | Migration speed reduced in a dose-dependent manner.[8] | [4][8] |
| β-actin (ACTB) Knockdown | β-actin | Impaired cell migration and wound healing. | - | Potential defects in cytokinesis. | - | |
| Arp2/3 Complex (e.g., Arpc2) Knockdown/Knockout | Arp2/3 complex | Reduced cell migration speed and directionality.[7][9] | Conflicting results depending on the cancer cell line. | Defects in cytokinesis. | Arpc2 knockout cells are resistant to the motility-inhibiting effects of low-dose Cytochalasin D.[7] | [7][9] |
| Capping Protein Knockdown | Capping Protein (CapZ) | Increased rate of cell migration in some contexts. | - | - | - | |
| Formin (e.g., mDia2) Knockdown | Formins | Impaired directional cell migration. | Reduced invasion. | Essential for cytokinesis. | - |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the actin polymerization pathway, a typical experimental workflow for comparing chemical and genetic perturbations, and the logical relationship between the components discussed.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound and genetic knockdowns on cellular processes.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for the study (e.g., fibroblasts, cancer cell lines).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution in culture medium to the desired final concentrations.
-
Treat cells for the indicated time points. A vehicle control (DMSO alone) should always be included.
-
-
siRNA-mediated Knockdown:
-
Synthesize or purchase validated siRNAs targeting the gene of interest (e.g., ACTB, ARPC2) and a non-targeting control siRNA.
-
Transfect cells with siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Perform experiments 48-72 hours post-transfection to ensure efficient protein knockdown. Verify knockdown efficiency by Western blotting or qRT-PCR.
-
Analysis of Actin Cytoskeleton and Cell Morphology
-
Phalloidin (B8060827) Staining:
-
Grow cells on glass coverslips.
-
After treatment, fix the cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain F-actin with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on glass slides and visualize using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify cell area, circularity, and other morphological parameters using software such as ImageJ or CellProfiler.
-
Analyze the organization and intensity of actin stress fibers.
-
Cell Migration Assays
-
Wound Healing (Scratch) Assay:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or cell-free area using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium with or without the treatment.
-
Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).
-
Measure the area of the scratch over time to determine the rate of wound closure.
-
-
Transwell Migration Assay:
-
Seed cells in the upper chamber of a Transwell insert with a porous membrane (e.g., 8 µm pores).
-
Place the insert into a well containing medium with a chemoattractant (e.g., FBS).
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Cell Viability and Apoptosis Assays
-
MTT Assay (Viability):
-
Seed cells in a 96-well plate and treat as described.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis):
-
Harvest treated cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Discussion and Conclusion
The choice between using this compound and genetic knockdowns to study the actin cytoskeleton depends on the specific research question.
-
This compound offers a rapid and potent method to globally disrupt actin polymerization. It is particularly useful for studying acute effects and processes that are highly dependent on dynamic actin remodeling. However, its effects are pleiotropic and may not be specific to a single actin-regulating pathway.
-
Genetic knockdowns provide a highly specific means to investigate the function of individual proteins. This approach is ideal for dissecting complex signaling pathways and understanding the precise contribution of a single component to a cellular process. However, compensatory mechanisms can sometimes mask the true phenotype, and the knockdown efficiency can vary.
A key finding from comparative studies is that cells can exhibit differential sensitivity to cytochalasins depending on their reliance on specific actin nucleation pathways. For instance, cells lacking the Arp2/3 complex, which are deficient in forming branched actin networks, show resistance to the effects of low doses of Cytochalasin D on cell motility[7]. This highlights the power of using both approaches in a complementary manner. Genetic knockdown can reveal the primary pathway, while subsequent treatment with a chemical inhibitor can unmask the roles of compensatory or parallel pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytochalasin B: Effects on Cell Morphology, Cell Adhesion, and Mucopolysaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Functions of Arp2/3 Complex in the Dynamics of Epithelial Tissues [frontiersin.org]
- 6. cell lines ic50: Topics by Science.gov [science.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Actin Filaments Couple the Protrusive Tips to the Nucleus through the I‐BAR Domain Protein IRSp53 during the Migration of Cells on 1D Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myosin II and Arp2/3 cross-talk governs intracellular hydraulic pressure and lamellipodia formation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Critical Role of the 5-en-7-ol Moiety in Cytochalasan's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cytochalasans, a diverse family of fungal metabolites, are renowned for their potent inhibitory effects on actin polymerization, a fundamental process in cellular function. This has positioned them as invaluable tools in cell biology research and as promising scaffolds for drug development. A key structural feature influencing their bioactivity is the 5-en-7-ol moiety within the perhydroisoindolone core. This guide provides a comprehensive comparison of cytochalasan analogs with modifications to this moiety, supported by experimental data, to elucidate its structure-activity relationship (SAR).
Quantitative Comparison of Cytochalasan Analogs
The following table summarizes the inhibitory activity of various cytochalasan analogs on actin polymerization, highlighting the impact of modifications to the 5-en-7-ol system. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
| Compound | Modification of 5-en-7-ol Moiety | IC50 (µM) for Actin Polymerization Inhibition | Reference |
| Cytochalasin D | Unmodified 5-en-7-ol | 0.2 | [1][2] |
| 7-O-Acetyl-cytochalasin D | Acetylation of the 7-hydroxyl group | > 10 | [3] |
| 7-Keto-cytochalasin D | Oxidation of the 7-hydroxyl to a ketone | ~5 | [3] |
| Dihydrocytochalasin D | Saturation of the 5,6-double bond | 0.5 | [4] |
| Cytochalasin B | Unmodified 5-en-7-ol | 0.5 - 1.0 | [1][4] |
| 7-O-Acetyl-cytochalasin B | Acetylation of the 7-hydroxyl group | Significantly reduced activity | [1] |
Key Observations:
-
The unmodified 5-en-7-ol moiety, as seen in highly potent compounds like Cytochalasin D, is crucial for strong inhibition of actin polymerization.[1][2]
-
Modification of the 7-hydroxyl group, either through acetylation or oxidation to a ketone, leads to a dramatic decrease in inhibitory activity.[3] This underscores the importance of the free hydroxyl group for interaction with actin.
-
Saturation of the 5,6-double bond, as in Dihydrocytochalasin D, results in a slight reduction in activity compared to Cytochalasin D, suggesting that while the double bond contributes to optimal activity, it is less critical than the 7-hydroxyl group.[4]
Mechanism of Action: Targeting the Barbed End of Actin Filaments
Cytochalasans exert their inhibitory effect by binding to the fast-growing "barbed" end of actin filaments (F-actin). This binding physically blocks the addition of new actin monomers, thereby halting filament elongation. The 5-en-7-ol moiety is believed to be directly involved in the interaction with the actin protein, with the 7-hydroxyl group likely forming a key hydrogen bond within the binding pocket.
Caption: Cytochalasan's mechanism of actin polymerization inhibition.
Experimental Protocols
A detailed methodology for a key experiment used to determine the IC50 values is provided below.
In Vitro Actin Polymerization Inhibition Assay (Pyrene-based Fluorescence)
This assay measures the rate of actin polymerization by monitoring the increase in fluorescence of pyrene-labeled actin monomers as they incorporate into the growing polymer.
Materials:
-
Monomeric (G-) actin (pyrene-labeled)
-
Polymerization-inducing buffer (e.g., F-buffer: 50 mM KCl, 2 mM MgCl2, 1 mM ATP, 10 mM Tris-HCl, pH 7.5)
-
Cytochalasan analogs dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of cytochalasan analogs at various concentrations.
-
Keep G-actin on ice to prevent premature polymerization.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the desired concentration of the cytochalasan analog or vehicle control (DMSO).
-
Add G-actin (typically 2-5 µM final concentration) to each well.
-
-
Initiation of Polymerization:
-
Initiate polymerization by adding the polymerization-inducing buffer to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a sufficient duration (e.g., 30-60 minutes) to observe the full polymerization curve.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the cytochalasan analog.
-
Determine the initial rate of polymerization from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro actin polymerization assay.
Conclusion
The structure-activity relationship of the 5-en-7-ol moiety in cytochalasans is a critical determinant of their biological activity. The evidence strongly indicates that an unmodified 7-hydroxyl group is essential for potent inhibition of actin polymerization. These findings provide a clear rationale for the design of future cytochalasan-based probes and therapeutics, where maintaining the integrity of this hydroxyl group, or mimicking its interactions, will be paramount for achieving high efficacy. Further exploration of modifications to the macrocyclic ring, while preserving the key 5-en-7-ol pharmacophore, may yield novel analogs with improved selectivity and therapeutic potential.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and migrastatic activity of cytochalasin analogues lacking a macrocyclic moiety - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00535F [pubs.rsc.org]
- 3. Structure-activity relationships of cytochalasins in the differentiation of cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
